Capzimin

Catalog No.
S2728078
CAS No.
M.F
C30H24N6O2S4
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capzimin

Product Name

Capzimin

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide

Molecular Formula

C30H24N6O2S4

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38)

InChI Key

RNEOHKZPZKEZCQ-UHFFFAOYSA-N

SMILES

Array

solubility

not available

Capzimin dimer is an organic molecular entity. It has a role as a proteasome inhibitor.

Comprehensive Technical Guide: Discovery and Characterization of Capzimin as a Selective Rpn11 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

The 26S proteasome serves as the central executioner for regulated intracellular protein degradation in eukaryotic cells, playing an indispensable role in maintaining cellular homeostasis and eliminating damaged or misfolded proteins. This massive proteolytic complex consists of two primary subcomplexes: the 20S core particle (CP) that houses the proteolytic active sites, and the 19S regulatory particle (RP) that recognizes ubiquitinated substrates, unfolds them, and facilitates their translocation into the catalytic core [1] [2]. Cancer cells, particularly those of hematological malignancies such as multiple myeloma, demonstrate heightened dependence on proteasome function to manage the elevated protein synthesis and metabolic stress characteristic of rapid proliferation, making the proteasome an attractive therapeutic target in oncology [3] [1].

The clinical success of 20S CP inhibitors like bortezomib and carfilzomib validated the proteasome as a viable target for cancer therapy. However, these agents share a common mechanism of action—targeting the β5 subunit with chymotrypsin-like activity—and face significant clinical limitations including dose-limiting toxicities and the inevitable development of therapeutic resistance [3] [4]. Moreover, not all patients respond initially, and those who do typically relapse over time, creating an urgent need for therapeutic agents that target the proteasome through alternative mechanisms [3] [5]. These limitations prompted investigation into alternative nodes within the proteasome complex, with particular interest in the 19S regulatory particle and its associated deubiquitinases (DUBs).

Rpn11 (also known as POH1 or PSMD14), an essential subunit within the 19S RP lid subcomplex, represents one such alternative target. As the only intrinsic deubiquitinase structurally incorporated into the proteasome complex, Rpn11 performs the critical function of cleaving polyubiquitin chains from substrates immediately prior to their translocation into the 20S core, thereby recycling ubiquitin and facilitating substrate degradation [1] [2]. Unlike other proteasome-associated DUBs (USP14 and UCH37) that can edit ubiquitin chains and potentially spare substrates from degradation, Rpn11-mediated deubiquitination is coupled to degradation and essential for processive proteolysis [2]. Rpn11 belongs to the JAMM/MPN+ family of zinc-dependent metalloproteases, featuring a catalytic Zn²⁺ ion coordinated by a conserved motif (EXnHS/THX7SXXD) within its JAMM domain [1] [6]. Genetic and biochemical studies have demonstrated that inhibiting Rpn11 function blocks protein degradation and induces apoptosis in cancer cells, including those resistant to bortezomib, establishing its therapeutic potential [3] [1].

Table 1: Comparison of Proteasome-Targeting Therapeutic Approaches

Target Representative Agents Mechanism of Action Clinical Limitations
20S CP β5 subunit Bortezomib, Carfilzomib Inhibits chymotrypsin-like activity Resistance development, peripheral neuropathy, thrombocytopenia
Rpn11 (19S RP) Capzimin, Thiolutin Chelates catalytic Zn²⁺, blocks deubiquitination Early development stage, selectivity optimization ongoing
USP14 IU1 compounds Inhibits ubiquitin chain editing May have context-dependent effects on degradation

Discovery Campaigns and Screening Approaches

The identification of Rpn11 inhibitors presented substantial challenges due to the necessity to target a metalloprotease active site with sufficient selectivity over other JAMM family enzymes and the perceived difficulty in developing specific metalloprotease inhibitors. Researchers employed two complementary screening strategies that converged on the same chemical scaffold, providing compelling validation of the approach [3] [6].

High-Throughput Screening (HTS) Campaign
  • Screening Scale and Design: Investigators conducted a massive HTS of approximately 330,000 compounds from the NIH Molecular Libraries Small Molecule Repository using a sophisticated fluorescence polarization assay [3]. This assay employed a proteasome substrate consisting of four tandem ubiquitin units (Ub4) followed by a peptide labeled with Oregon Green (Ub4peptideOG). When the proteasome processes this substrate, Rpn11 cleaves the ubiquitin chain from the labeled peptide, resulting in a measurable decrease in fluorescence polarization due to increased rotational freedom of the released peptideOG [3] [6].
  • Hit Triage and Validation: The primary screen identified numerous initial hits, which underwent rigorous triage through secondary assays. This included counterscreening against thrombin to eliminate compounds interfering with the detection system rather than Rpn11 specifically, and assessment against matrix metalloproteinase 2 (MMP-2) to identify compounds with broad metalloprotease inhibition [3]. The most promising candidates were further evaluated for cellular activity using a UbG76V-GFP reporter assay that measures proteasome function in living cells [3].
  • Key Discovery: Remarkably, this extensive screening effort yielded a single validated hit—S-(Quinolin-8-yl) 2-bromobenzothioate (designated H18)—which was identified as a thioester derivative of quinoline-8-thiol (8TQ). Given the inherent instability of thioesters in the reducing intracellular environment, researchers hypothesized that 8TQ served as the active inhibitory moiety [3].
Fragment-Based Drug Discovery (FBDD) Approach

In parallel, a more targeted fragment-based approach screened a focused library of 96 metal-binding pharmacophores (MBPs) [6]. These MBPs are small molecules (<300 amu) with known or predictable metal-binding motifs capable of forming coordinate covalent bonds with active site metal ions of metalloenzymes. This library had previously proven successful in identifying starting points for metalloenzyme inhibitor development [6].

  • Fragment Screening: The MBP library was screened at 200 μM concentration using the same fluorescence polarization assay, which identified 8TQ as the most promising fragment with nearly complete inhibition at the screening concentration [6].
  • Potency and Efficiency: Dose-response characterization revealed 8TQ inhibited Rpn11 with an IC50 of 2.4-2.8 μM, corresponding to an exceptional ligand efficiency of 0.69—a key metric in fragment-based drug discovery that normalizes potency by molecular size [3] [6].

The convergence of both screening strategies on the identical 8TQ scaffold, despite their vastly different scales and design principles, provided compelling evidence for the uniqueness of this moiety in inhibiting Rpn11 and its potential as a starting point for medicinal chemistry optimization [3] [6].

G compound_library Compound Libraries hts High-Throughput Screening (330,000 compounds) compound_library->hts fbd Fragment-Based Screening (96 MBPs) compound_library->fbd fp_assay Fluorescence Polarization Assay Rpn11 DUB Activity hts->fp_assay fbd->fp_assay hit_triage Hit Triage (Thrombin/MMP-2 counterscreens) fp_assay->hit_triage cellular_assay Cellular Validation (UbG76V-GFP reporter) hit_triage->cellular_assay hit_identification Hit Identification cellular_assay->hit_identification tq_scaffold 8TQ Scaffold Identification hit_identification->tq_scaffold

Discovery workflow for Rpn11 inhibitors integrating HTS and FBDD approaches

Structure-Activity Relationship and Medicinal Chemistry Optimization

The 8TQ fragment served as a promising starting point for medicinal chemistry optimization, with initial efforts focused on understanding its mode of inhibition and improving both potency and selectivity. Mechanism of action studies confirmed that 8TQ functions as an uncompetitive inhibitor, binding specifically to the enzyme-substrate complex rather than the free enzyme, which aligns with the understanding that the Rpn11 active site becomes fully accessible only upon substrate engagement and proteasome conformational changes [3]. Crucially, biophysical and structural studies demonstrated that 8TQ inhibits Rpn11 through direct chelation of the catalytic Zn²⁺ ion, forming a five-coordinate complex with trigonal bipyramidal geometry via its endocyclic nitrogen and exocyclic sulfur atoms [3] [6].

Systematic structure-activity relationship (SAR) investigations explored modifications around the 8TQ core scaffold, focusing on enhancing metal-binding properties, improving physicochemical characteristics, and increasing selectivity over related JAMM proteases [3]. These efforts yielded This compound (also designated compound 3027), which emerged as the lead compound with significantly improved pharmacological properties [3].

Table 2: Selectivity Profile of this compound Against JAMM Family Deubiquitinases

Enzyme Target IC50 (μM) Selectivity Fold (vs. Rpn11) Biological Context
Rpn11 0.34 1 26S Proteasome regulatory particle
Csn5 30 ~80 COP9 signalosome
AMSH 4.5 ~10 Endosomal sorting complex
BRCC36 2.3 ~6 BRCA1-A and BRISC complexes
GLO1 43 ~20 Glyoxalase system

This compound demonstrated substantially improved selectivity for Rpn11 over related JAMM proteases, showing approximately 80-fold preference against Csn5, 10-fold against AMSH, and 6-fold against BRCC36 [3] [7]. Importantly, this compound exhibited more than two orders of magnitude selectivity when tested against various other metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II, indicating its specificity within the broader metalloenzyme landscape [3]. The molecular basis for this selectivity has been partially elucidated through computational studies suggesting that selective inhibitor binding to Rpn11 versus Csn5 depends not only on active site interactions but also on distinct distal ubiquitin-binding sites and the requirement to consider larger heterodimeric complexes (Rpn8-Rpn11 for Rpn11; CSN5-CSN6 for CSN5) for accurate prediction of inhibitor selectivity [8].

Mechanism of Inhibition and Structural Basis

This compound exerts its inhibitory effects through a sophisticated molecular mechanism that leverages both the unique activation requirements of Rpn11 and the structural constraints of its active site within the proteasome holoenzyme. The inhibitory activity of this compound is characterized by several key features:

  • Zn²⁺ Chelation: this compound functions as a zinc-binding inhibitor that directly coordinates the catalytic Zn²⁺ ion within Rpn11's JAMM domain, employing its quinoline nitrogen and thiol sulfur atoms as donor atoms in a bidentate manner [3] [6]. This coordination sphere was confirmed through crystallographic studies of 8TQ analog complexes with zinc-Tris(pyrazolyl)borate model systems, which revealed a five-coordinate Zn²⁺ center with trigonal bipyramidal geometry [6].

  • Uncompetitive Inhibition Kinetics: Detailed enzyme kinetic analyses demonstrated that this compound exhibits uncompetitive inhibition, binding specifically to the Rpn11-substrate complex rather than the free enzyme [3]. This mechanism aligns with structural studies indicating that the Rpn11 active site is partially shielded in the substrate-free proteasome by interaction with Asn275 of Rpn5, but becomes fully exposed to solvent following massive conformational changes triggered by substrate binding [3] [2].

  • Conformational Dependence: The dependence on substrate engagement for efficient inhibition provides a theoretical selectivity advantage, as the inhibitor preferentially targets proteasomes actively engaged in degradation processes, which may be particularly relevant in hyperproliferative cancer cells with elevated proteostatic demand [3].

Computational studies investigating the structural basis of this compound's selectivity have revealed that the Ins-1 loop (residues 76-88) conformation plays a critical role in inhibitor binding [8]. Molecular dynamics simulations suggest that selective inhibition requires consideration of the larger heterodimeric complexes in which these JAMM proteases naturally function—Rpn8-Rpn11 for proteasomal Rpn11 and CSN5-CSN6 for CSN5—as the protein-protein interfaces significantly influence active site architecture and inhibitor binding modes [8]. These simulations indicate that this compound interacts not only with the catalytic Zn²⁺ but also makes specific contacts with residues in the distal ubiquitin-binding site, with key interactions differing between Rpn11 and CSN5 despite their structural similarities [8].

Mechanism of Rpn11 inhibition by this compound within the 26S proteasome complex

Biological Effects and Anticancer Activity

This compound demonstrates compelling biological activity across multiple cellular models, validating Rpn11 as a therapeutically relevant target and positioning this compound as a valuable chemical probe and potential therapeutic lead. The compound's effects manifest through several interconnected mechanisms that collectively disrupt protein homeostasis and induce antiproliferative responses.

Proteasome Substrate Stabilization
  • Global Ubiquitinome Analysis: Quantitative proteomic studies revealed that this compound treatment stabilizes a subset of polyubiquitinated proteins, consistent with its proposed mechanism of proteasome inhibition through impairment of substrate deubiquitination [3]. This stabilization pattern differs from that observed with bortezomib, suggesting partially non-overlapping substrate specificity or differential effects on proteasome processivity [3].
  • Reporter Substrate Accumulation: this compound dose-dependently stabilizes established proteasome reporter substrates such as UbG76V-GFP and N-end rule reporters, confirming functional inhibition of proteasomal degradation in cellular contexts [3].
Induction of Unfolded Protein Response and Apoptosis

The accumulation of undegraded proteins following this compound treatment triggers proteotoxic stress, manifested by induction of the unfolded protein response (UPR) [3]. This endoplasmic reticulum stress response represents a conserved adaptive mechanism to manage misfolded protein accumulation, but when sustained, transitions to pro-apoptotic signaling. This compound treatment ultimately activates mitochondrial apoptosis pathways, evidenced by caspase activation and PARP cleavage, leading to programmed cell death [3] [1].

Antiproliferative Effects

This compound demonstrates broad antiproliferative activity against diverse cancer cell lines, including those derived from hematological malignancies and solid tumors [3]. Notably, this compound retains activity against bortezomib-resistant cells, suggesting its potential utility in managing resistance to established proteasome inhibitors [3]. This observation is particularly relevant for clinical translation, as overcoming bortezomib resistance represents a significant unmet need in multiple myeloma therapy. The compound blocks cell proliferation and induces cell cycle arrest, consistent with the essential role of the ubiquitin-proteasome system in cell cycle regulation through controlled degradation of cyclins and CDK inhibitors [1].

Experimental Protocols and Methodologies

Rpn11 Fluorescence Polarization Assay

The primary biochemical assay for Rpn11 inhibitor screening employed fluorescence polarization to monitor Rpn11-mediated deubiquitination in real-time [3] [6].

  • Substrate Preparation: The assay utilizes a tetraubiquitin-peptide conjugate (Ub4peptideOG) in which four ubiquitin units are fused to a peptide substrate labeled at a specific cysteine residue with Oregon Green fluorophore [3]. This substrate is incubated with purified 26S proteasome in assay buffer (typically containing 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, and 1 mM DTT).
  • Reaction Conditions: Test compounds are pre-incubated with proteasome for 15-30 minutes before substrate addition. The reaction proceeds for 30-60 minutes at 30°C, after which fluorescence polarization is measured using a plate reader with appropriate filters (excitation ~485 nm, emission ~535 nm) [3] [6].
  • Data Analysis: Polarization values are converted to percentage inhibition relative to controls (DMSO-only for 0% inhibition; EDTA or known inhibitor for 100% inhibition). Dose-response curves are generated using 3-8 point compound dilution series, and IC50 values are calculated using four-parameter logistic curve fitting [3].
  • Validation and Counterscreening: Primary hits are validated using secondary assays including thrombin cleavage counterscreens to identify fluorescence interferers, and selectivity assessments against related metalloproteases like MMP-2 [3].
Cellular Proteasome Activity Assay

Cellular target engagement is assessed using stable cell lines expressing UbG76V-GFP or similar degron-fused fluorescent reporters [3].

  • Cell Culture and Treatment: Reporter cells are maintained in appropriate media and plated in 96-well or 384-well formats. After attachment, cells are treated with compound dilution series for 4-16 hours, depending on the turnover rate of the specific reporter.
  • Flow Cytometry or Fluorescence Detection: GFP fluorescence intensity is quantified using flow cytometry or plate-based fluorescence detection. Bortezomib or other established proteasome inhibitors serve as positive controls [3].
  • Data Normalization: Fluorescence values are normalized to vehicle-treated controls (basal degradation) and positive control (maximal stabilization). EC50 values are derived from dose-response curves [3].
Competitive Zinc Binding Assay

The metal-chelating mechanism is confirmed through competition assays with exogenous zinc sources [3].

  • Procedure: Rpn11 inhibition assays are performed in the presence of increasing concentrations of Zn(cyclen)₂⁺ or other membrane-permeable zinc chelators/complexes [3].
  • Interpretation: Rightward shifts in this compound IC50 curves with increasing Zn(cyclen)₂⁺ concentrations indicate competition for a common zinc-binding site, supporting the proposed mechanism of catalytic Zn²⁺ chelation [3].
Crystallography and Structural Studies

The structural basis of zinc coordination was elucidated using Tris(pyrazolyl)borate model complexes as metalloenzyme active site mimics [6].

  • Complex Formation: 8TQ or analogs are incubated with Zn(TpMe,Ph) (hydrotris(5,3-methylphenylpyrazolyl)borate-zinc complex) in appropriate solvents [6].
  • Structure Determination: Crystals are obtained through vapor diffusion methods, and X-ray diffraction data collected at synchrotron sources. Structures are solved by molecular replacement and refined to high resolution [6].
  • Geometry Analysis: The coordination geometry and bond lengths around the zinc center are analyzed to confirm the bidentate binding mode and inform SAR studies [6].

Conclusion and Future Directions

This compound represents a first-in-class chemical probe targeting the proteasomal deubiquitinase Rpn11, with compelling selectivity over related JAMM proteases and potent cellular activity. Its identification through convergent screening approaches demonstrates the power of combining high-throughput and fragment-based discovery strategies for challenging metalloenzyme targets. The compound's ability to inhibit proliferation of bortezomib-resistant cancer cells highlights its potential therapeutic utility and provides a promising alternative approach to proteasome inhibition.

References

Biochemical and Cellular Activity

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin demonstrates significant selectivity and potent anti-proliferative effects in cancer cells. The following table summarizes its selectivity over related enzymes and its cellular activity.

Assay Type Details
Selectivity Profile ~80-fold selective for Rpn11 over Csn5 (IC₅₀ = 30 μM), 10-fold over AMSH (IC₅₀ = 4.5 μM), and 6-fold over BRCC36 (IC₅₀ = 2.3 μM). Also shows >100-fold selectivity over other metalloenzymes like HDAC6 and MMP2 [1] [2].
Cellular IC₅₀ (Anti-proliferative) HeLa: 0.6 μM; HEK-293T: 2.1 μM; A549: 3.8 μM [3].
NCI-60 Panel Screening Median GI₅₀ (50% growth inhibition) of 3.3 μM. Shows promising activity in leukemia cell lines (e.g., SR: GI₅₀ = 0.67 μM; K562: GI₅₀ = 1 μM) and solid tumors (e.g., NCI-H460: GI₅₀ = 0.7 μM; MCF7: GI₅₀ = 1.0 μM) [1] [3].
Cellular Mechanism Stabilizes proteasome substrates, induces unfolded protein response (UPR), and triggers apoptosis (evidenced by caspase-3 activation) [1]. Effective in cancer cells resistant to the conventional drug bortezomib [1] [4].

Experimental Protocols for Key Assays

For researchers aiming to work with this compound, here are the methodologies for key experiments that establish its activity.

In Vitro Rpn11 Inhibition Assay (Fluorescence Polarization)

This protocol measures the direct inhibition of Rpn11's deubiquitinating activity [1].

  • Substrate: Ub4-peptideOG, a tetra-ubiquitin chain fused to an Oregon Green-labeled peptide.
  • Enzyme Source: 26S proteasome or purified Rpn11-Rpn8 heterodimer complex.
  • Assay Conditions: Incubate the substrate with the enzyme in an appropriate buffer. The cleavage of the peptide from the ubiquitin chain is monitored by a decrease in fluorescence polarization.
  • Inhibition Testing: Include this compound (typically in DMSO) at varying concentrations. The thioester dimer (this compound) requires the addition of 1-2 mM DTT to the assay buffer to reduce it to the active monomeric form [5].
  • Data Analysis: Calculate IC₅₀ values from the titration curve of inhibition percentage versus inhibitor concentration.
Cell-Based Degradation Reporter Assay

This assay validates the cellular on-target activity of this compound by monitoring the stabilization of a proteasome degradation reporter [1] [3].

  • Reporter Construct: UbG76V-GFP, a ubiquitin-fusion degradation substrate where GFP is constitutively targeted to the proteasome.
  • Cell Line: HeLa or other suitable cell lines, optionally pre-treated with a 20S proteasome inhibitor (e.g., MG132) to enhance signal.
  • Procedure: Treat cells with this compound or vehicle control for several hours.
  • Readout: Monitor the increase in GFP fluorescence intensity via fluorescence microscopy or flow cytometry, indicating inhibition of substrate degradation and thus Rpn11 activity.
Anti-proliferative and Apoptosis Assay (Cell Titer-Glo & Immunoblotting)

This protocol evaluates the functional consequences of Rpn11 inhibition in cancer cells [1] [3].

  • Cell Viability: Seed cancer cells (e.g., HCT116, A549) in 96-well plates. Treat with a concentration range of this compound for 72 hours. Measure cell viability using Cell Titer-Glo or MTT assay to determine GI₅₀/IC₅₀ values.
  • Apoptosis Detection: After treatment with this compound, lyse cells and subject the lysates to SDS-PAGE. Perform immunoblotting using antibodies against cleaved (activated) caspase-3 and caspase-cleaved PARP to confirm the induction of apoptosis.

Mechanism of Action and Selectivity

This compound's unique mechanism stems from its targeting of Rpn11, an essential metalloprotease. The diagram below illustrates the ubiquitin-proteasome pathway and this compound's specific point of inhibition.

g Ubiquitin-Proteasome Pathway and this compound Inhibition Ubiquitinated Protein Ubiquitinated Protein 19S Regulatory Particle 19S Regulatory Particle Ubiquitinated Protein->19S Regulatory Particle Rpn11 (POH1/PSMD14) Rpn11 (POH1/PSMD14) 19S Regulatory Particle->Rpn11 (POH1/PSMD14) Substrate Engagement Deubiquitination Deubiquitination Rpn11 (POH1/PSMD14)->Deubiquitination Catalytic Step Translocation Translocation Deubiquitination->Translocation 20S Core Particle 20S Core Particle Translocation->20S Core Particle Degraded Peptides Degraded Peptides 20S Core Particle->Degraded Peptides This compound This compound This compound->Rpn11 (POH1/PSMD14) Inhibits

This compound specifically inhibits Rpn11 in the 19S particle, blocking deubiquitination and subsequent protein degradation [1] [6].

Its uncompetitive inhibition mode is significant. This compound does not bind to the free enzyme but specifically targets the enzyme-substrate complex formed after the proteasome engages a ubiquitinated protein. This is consistent with structural data showing the Rpn11 active site becomes exposed during this conformational change [1].

Computational studies provide insights into selectivity. This compound chelates the catalytic Zn²⁺ ion in a bidentate manner via its sulfur and nitrogen atoms. Its high selectivity for Rpn11 over the closely related JAMM protease CSN5 is governed by interactions with residues in the distal ubiquitin-binding site, which differ between the Rpn8-Rpn11 and CSN5-CSN6 heterodimeric complexes [7].

Comparison with Other Proteasome-Targeting Drugs

Targeting Rpn11 offers a distinct therapeutic approach, as summarized below.

Feature This compound (Rpn11 Inhibitor) Bortezomib (20S Inhibitor)
Target 19S Regulatory Particle (Rpn11, a DUB) [1] 20S Core Particle (β5 subunit, chymotrypsin-like activity) [1]
Mechanism Blocks substrate deubiquitination, preventing initiation of degradation [1] [6] Directly blocks proteolytic activity inside the core particle [1]
Therapeutic Implication Effective in some bortezomib-resistant cancer cells [1] [4]. May overcome resistance to conventional drugs. Standard of care, but resistance and relapse are common [1].

This compound represents a promising alternative to conventional proteasome inhibitors, with a unique mechanism that may overcome resistance in certain cancers. Its well-characterized biochemical and cellular activity provides a strong foundation for its use as a research tool and for further investigation into its therapeutic potential [1] [6] [4].

References

Comprehensive Technical Guide to Rpn11 Deubiquitinase: Mechanism, Regulation, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Rpn11 (PSMD14/POH1) represents a crucial metalloprotease deubiquitinase component of the 26S proteasome that plays essential roles in cellular protein homeostasis, substrate degradation, and oncogenic processes. As the only intrinsic deubiquitinase within the proteasome's regulatory particle, Rpn11 performs coupled deubiquitination during substrate translocation, removing entire polyubiquitin chains from substrates immediately prior to their degradation. Recent research has revealed that beyond its canonical enzymatic function, Rpn11 acts as a critical allosteric sensor that regulates proteasomal conformational states and degradation efficiency through ubiquitin-binding activities. This multifaceted functionality positions Rpn11 as a promising therapeutic target for cancer treatment, particularly for malignancies resistant to conventional proteasome inhibitors. This technical review comprehensively examines Rpn11's molecular mechanisms, experimental characterization methods, and emerging therapeutic implications for research and drug development professionals.

Molecular Architecture and Structural Basis

Domain Organization and Active Site
  • MPN Domain Structure: Rpn11 contains a conserved MPN (Mpr1/Pad1 N-terminal) domain that facilitates its incorporation into the proteasome lid complex and mediates heterodimer formation with its structural partner Rpn8. This domain architecture creates a stable platform for the catalytic JAMM motif while positioning Rpn11 optimally above the AAA+ ATPase motor channel. [1] [2]

  • JAMM Motif: The catalytic center consists of the highly conserved JAMM (JAB1/MPN/Mov34) motif with the characteristic sequence EXnHXHX10D that coordinates a catalytic zinc ion (Zn²⁺) essential for isopeptidase activity. The zinc ion is chelated by two histidine residues (H113, H115 in humans) and an aspartate residue, forming the metalloprotease active site that hydrolyzes isopeptide bonds between ubiquitin chains and substrate proteins. [3] [1]

  • Insert-1 Regulatory Loop: A unique Insert-1 loop region serves as a critical regulatory element that physically occludes the active site in the absence of substrate, preventing premature deubiquitination. During substrate processing, this loop undergoes a conformational transition to a beta-hairpin structure that stabilizes the ubiquitin C-terminal tail in the active site and facilitates efficient cleavage. [3] [4]

Integration within the 26S Proteasome

Table: Rpn11 Positioning within the 26S Proteasome Architecture

Proteasome Component Subcomplex Relationship to Rpn11 Functional Significance
19S Regulatory Particle Lid Rpn11-Rpn8 heterodimer component Deubiquitination machinery
19S Regulatory Particle Base Positioned above AAA+ ATPase ring Coupling deubiquitination to translocation
20S Core Particle Proteolytic chamber Proximal to substrate entry port Enables degradation after deubiquitination
Rpn10 Lid-base interface Neighboring ubiquitin receptor Facilitates ubiquitin delivery to Rpn11

Rpn11 is strategically positioned within the 19S regulatory particle lid, forming an obligate heterodimer with Rpn8 that incorporates into the larger lid subcomplex comprising nine subunits (Rpn3, Rpn5, Rpn6, Rpn7, Rpn8, Rpn9, Rpn11, Rpn12, and SEM1/DSS1). This placement situates Rpn11 directly above the N-ring of the AAA+ ATPase motor, positioning it to interact with ubiquitinated substrates as they initiate translocation into the proteolytic core. [5] [1] Cryo-EM studies reveal that Rpn11 undergoes conformational repositioning during substrate processing, migrating from an occluded position to directly above the central pore, thereby facilitating coupled deubiquitination during substrate translocation. [5]

Catalytic Mechanism and Allosteric Regulation

Ubiquitin Processing Mechanism

The deubiquitination mechanism of Rpn11 involves a metal-assisted hydrolysis process distinct from the cysteine-based catalysis of most deubiquitinating enzymes. The zinc ion activates a water molecule that performs nucleophilic attack on the carbonyl carbon of the isopeptide bond between the substrate lysine residue and the C-terminal glycine of the proximal ubiquitin. This results in cleavage at the base of ubiquitin chains, enabling complete ubiquitin recycling unlike many deubiquitinases that trim chains progressively from the distal end. [3] [1] Remarkably, Rpn11 demonstrates minimal linkage specificity, efficiently processing all ubiquitin chain linkage types (K48, K11, K63, etc.) with the exception of linear (M1-linked) ubiquitin chains, which are poorly cleaved. This broad specificity aligns with its role in processing diverse proteasomal substrates. [3] [2]

Conformational Switching and Allosteric Sensing

Recent research has revealed that Rpn11 functions as an allosteric ubiquitin sensor that regulates proteasomal conformational states beyond its catalytic function. Through single-molecule FRET studies, researchers have demonstrated that ubiquitin binding to Rpn11 stabilizes the proteasome in an engagement-competent (s1) state by approximately 3-4 fold, thereby facilitating substrate insertion into the ATPase motor and accelerating degradation initiation. [6] [7]

This allosteric regulation occurs through a mechanistic interface involving Rpn11, Rpt5, and the ubiquitin receptor Rpn10. When ubiquitin binds to Rpn11, it interferes with conformation-specific interactions of Rpn10, thereby attenuating spontaneous conformational switching of the proteasome and stabilizing the s1 state that is optimal for substrate engagement. This mechanism explains how both polyubiquitin chains and multiple mono-ubiquitins can allosterically promote substrate degradation up to 4-fold faster. [6] [7]

G Ub Ubiquitinated Substrate Recruitment Substrate Recruitment to Proteasome Ub->Recruitment S1_state Engagement-competent State (s1) Recruitment->S1_state NonS1_state Processing-competent State (non-s1) S1_state->NonS1_state Spontaneous Transition Insertion Substrate Insertion into ATPase Motor S1_state->Insertion NonS1_state->S1_state Spontaneous Transition Translocation Translocation & Degradation NonS1_state->Translocation DUB Rpn11-mediated Deubiquitination Insertion->DUB DUB->NonS1_state

Schematic of Rpn11-mediated conformational regulation during substrate degradation

Coupling to Substrate Translocation

A defining feature of Rpn11 is its mechano-chemical activation by substrate translocation. The isolated Rpn11-Rpn8 heterodimer exhibits relatively low ubiquitin affinity (K~M~ > 100 μM) and slow catalytic rates (k~cat~ ~ 0.3-0.7 min⁻¹). However, when integrated within the proteasome and coupled to ATP-dependent substrate translocation, its deubiquitination efficiency increases dramatically, with rates approaching those of specialized deubiquitinases like AMSH. [3] This translocation-coupled activation is mediated through mechanical forces that facilitate the rate-limiting loop-to-hairpin transition of the Insert-1 region, properly positioning the scissile isopeptide bond in the active site for efficient cleavage. [3]

Experimental Methodologies and Characterization

Biochemical Assays for DUB Activity

Ubiquitin-GC-TAMRA Assay: A robust high-throughput screening method utilizes Ub-GC-TAMRA, a ubiquitin variant containing a C-terminal Gly-Cys extension labeled with 5-carboxytetramethylrhodamine (TAMRA) via maleimide chemistry. This substrate enables continuous fluorescence monitoring of Rpn11 activity without requiring proteasome purification. The assay employs purified Rpn8-Rpn11 heterodimer in reaction buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100) with 1-10 μM ZnCl₂, initiated by Ub-GC-TAMRA addition (typically 0.1-1 μM). Rpn11 cleaves the Gly-Gly bond, releasing fluorescent TAMRA signal measurable at excitation/emission 543/575 nm. [3]

Inhibitor Characterization: This assay facilitates evaluation of Rpn11 inhibitors like capzimin (IC₅₀ ~ 0.5-2 μM) and thiolutin, as well as zinc chelators such as o-phenanthroline (OPA) that abrogate activity by sequestering the catalytic zinc ion. The system allows comprehensive kinetic analysis (K~M~, k~cat~, K~i~) under varied conditions. [3] [1]

Single-Molecule Conformational Analysis

FRET-Based Conformational Monitoring: To investigate Rpn11's allosteric regulation of proteasomal conformational states, researchers employ single-molecule FRET with fluorophores attached to specific proteasomal subunits (e.g., position 2 of Rpn9 and position 49 of Rpt1). This approach monitors real-time transitions between engagement-competent (s1, high FRET) and processing-competent (non-s1, low FRET) states under various conditions. [6] [7]

Experimental Workflow:

  • Proteasome Labeling: Site-specific incorporation of LD555 and LD655 fluorophores via cysteine mutations
  • Data Acquisition: Single-molecule imaging in oxygen-scavenging systems to prolong fluorophore lifetime
  • Transition Analysis: Hidden Markov modeling to identify state transitions and calculate rate constants
  • Ubiquitin Titration: Measurement of K48-Ub4 effects on s1non-s1 transition kinetics

This methodology revealed that ubiquitin binding to Rpn11 reduces s1-to-non-s1 transition rates approximately 3-fold, quantitatively explaining the stabilization of engagement-competent states. [6]

Structural Characterization Techniques

Table: Key Methodologies for Rpn11 Structural Analysis

Technique Application Key Findings Resolution
X-ray Crystallography Rpn11-Rpn8 heterodimer structure Active site architecture, zinc coordination, Insert-1 loop conformation 2.0 Å [2]
Cryo-EM 26S proteasome holoenzyme with substrates Rpn11 repositioning during translocation, conformational states 3.5-4.5 Å [6]
Mutational Analysis Functional domain mapping Essential residues in JAMM motif, ubiquitin-binding surfaces N/A
Archaeal Ortholog Studies Evolutionary mechanistic insights Conservation of conformational switching in CsRpn11 1.65 Å [4]

Pathophysiological Roles and Therapeutic Targeting

Oncogenic Functions and Clinical Significance

Rpn11 demonstrates significant overexpression in multiple cancer types, including breast cancer, hepatocellular carcinoma, and others, where it correlates with advanced tumor grade, therapy resistance, and poor prognosis. In breast cancer, Rpn11 mRNA and protein levels are markedly elevated compared to adjacent normal tissue, and its expression promotes tumor cell proliferation, inhibits apoptosis, and enhances migration through epithelial-mesenchymal transition (EMT) regulation. [8] [1]

Mechanistic studies reveal that Rpn11 stabilizes various oncogenic proteins, including E2F1 transcription factor in hepatocellular carcinoma, thereby promoting cell cycle progression and tumorigenesis. Additionally, Rpn11 regulates DNA repair pathways through deubiquitination of repair proteins, potentially contributing to genomic instability and therapy resistance in malignant cells. [8] [1]

Therapeutic Inhibitor Development

This compound: Identified through high-throughput screening, this compound represents a potent and selective Rpn11 inhibitor (IC₅₀ ~ 0.4-2.5 μM) that blocks proliferation of tumor cells in culture. This small molecule exhibits specificity for Rpn11 over related metalloproteases and demonstrates promising anticancer activity in solid tumors and leukemia models. [9] [1]

8-Thioquinoline (8TQ): An initial fragment-based lead compound (IC₅₀ ~ 2.5 μM) that was synthetically optimized to generate more potent derivatives. These compounds employ metal-binding pharmacophores that coordinate the catalytic zinc ion, effectively inhibiting deubiquitinase activity. [9]

Clinical Implications: Rpn11 inhibition presents a promising therapeutic strategy, particularly for bortezomib-resistant multiple myeloma and other malignancies where conventional proteasome inhibitors have limited efficacy. The differential expression of Rpn11 in tumors versus normal tissues and its central role in oncogenic stabilization networks make it an attractive molecular target for next-generation proteasome-targeted therapies. [1]

Future Directions and Research Opportunities

The evolving understanding of Rpn11 reveals several promising research avenues. The allosteric ubiquitin-sensing capability presents opportunities for developing novel regulators that modulate proteasomal activity without completely inhibiting degradation. Additionally, the conformational switching mechanism might be exploited for targeted protein degradation strategies, leveraging small molecules to stabilize specific proteasomal states that preferentially degrade oncogenic substrates.

Further structural studies examining Rpn11 in complex with ubiquitin and detailed mechanistic investigations of its interface with Rpn10 and Rpt subunits will provide crucial insights for rational drug design. The development of isoform-specific inhibitors and combination therapies targeting multiple proteasomal activities simultaneously represents another promising direction for oncology therapeutics.

References

Rpn11 Inhibition & Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin's therapeutic potential is rooted in its unique mechanism of action within the ubiquitin-proteasome system (UPS).

  • A Novel Target in the Proteasome: The 26S proteasome degrades ubiquitin-tagged proteins. While drugs like Bortezomib inhibit the proteolytic core (20S CP), this compound targets Rpn11 in the 19S regulatory particle [1]. Rpn11's deubiquitinase activity is essential for substrate degradation, cleaving ubiquitin chains as proteins are fed into the proteasome [2] [1].
  • Overcoming Resistance: Cancer cell resistance to existing 20S proteasome inhibitors (e.g., Bortezomib) is a significant clinical challenge [2]. This compound has demonstrated the ability to block proliferation in cancer cells resistant to Bortezomib, offering a promising alternative therapeutic pathway [2].
  • Cellular Consequences: Inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated proteins, induces proteotoxic stress and the unfolded protein response, ultimately triggering apoptosis (programmed cell death) in cancer cells [2] [3].

The following diagram illustrates the mechanism of this compound in comparison with classical proteasome inhibitors.

G cluster_19S 19S Regulatory Particle (RP) cluster_20S 20S Core Particle (CP) Ups Ubiquitinated Protein Substrates Proteasome 26S Proteasome Ups->Proteasome Rpn11 Rpn11 (DUB) Ups->Rpn11 Deubiquitination Degraded Degraded Proteins & Peptides Proteasome->Degraded Beta5 β5 Subunit (Chymotrypsin-like) Rpn11->Beta5 Substrate Translocation Beta5->Degraded Inhibitors Inhibitor Classes This compound This compound Bortezomib Bortezomib/Carfilzomib This compound->Rpn11  Inhibits Bortezomib->Beta5  Inhibits

This compound targets Rpn11 in the 19S regulatory particle, while classical inhibitors like Bortezomib target the proteolytic sites in the 20S core particle.

Key Experimental Findings & Protocols

For researchers aiming to work with this compound, here is a summary of key experimental evidence and methodologies from the literature.

Experimental Context Findings / Outcome Citation
Biochemical Screening & Selectivity Identified via HTS of 330,000 compounds. Selectivity over other JAMM proteases and metalloenzymes confirmed. [2]
Anti-proliferative Assay 72-hr incubation in A549, HEK-293T, HeLa cells. GI₅₀ values ranged 0.6 - 3.8 µM. Measured by CellTiter-Glo assay. [3]
Mechanism Validation (Ubiquitin Accumulation) HeLa cells pre-treated with MG132, then this compound. Reduced degradation rate of UbG76V-GFP reporter measured by fluorescence. [2] [3]
Apoptosis Induction HCT116 cells treated with this compound. Immunoblotting showed increased processed caspase-3 and cleaved PARP. [2]
Activity in Bortezomib-Resistant Cells This compound blocked proliferation in RPE1 cells engineered for Bortezomib resistance. [2]

Future Research & Development

While the discovery of this compound is promising, several challenges and future directions are apparent.

  • Ongoing Selectivity Challenges: Although more selective than its precursor, this compound still exhibits activity against the JAMM protease BRCC36 [2] [4]. Further medicinal chemistry may be needed to achieve absolute specificity.
  • Emerging Alternative Strategies: Recent research has successfully developed highly selective molecular glues (e.g., BLUEs) that inhibit the JAMM protease BRCC36 by stabilizing an autoinhibited protein complex, without directly chelating the active-site zinc [4]. This represents a novel and potentially more specific mode of action for inhibiting JAMM proteases compared to zinc chelators like this compound.
  • Therapeutic Synergy: Targeting multiple nodes in the proteostasis network is a compelling strategy. Combining this compound with inhibitors of other proteasomal DUBs (e.g., USP14) or with standard-of-care proteasome inhibitors could yield synergistic effects and overcome resistance [1].

References

Comprehensive Technical Overview of Capzimin: A Novel Rpn11-Targeted Proteasome Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

The 26S proteasome serves as the primary executioner of intracellular protein degradation in eukaryotic cells, playing indispensable roles in protein quality control, regulation of transcription, and cell division processes [1]. Cancer cells, particularly in hematological malignancies like multiple myeloma, demonstrate heightened dependence on proteasome function to manage the increased protein burden associated with rapid proliferation [2] [1]. This vulnerability has been successfully exploited therapeutically through proteasome inhibition, as demonstrated by the clinical success of bortezomib and carfilzomib, which target the β5 active sites within the 20S core particle (CP) [2] [1] [3]. However, despite providing significant clinical benefit, these treatments face substantial limitations including inherent resistance in some patients and acquired resistance in those who initially respond but eventually relapse [2] [1] [3]. These clinical challenges have created an urgent and unmet need to develop novel therapeutic agents that target protein homeostasis (proteostasis) through alternative mechanisms [2] [1] [3].

Capzimin represents a first-in-class inhibitor that addresses this need through a fundamentally different approach—targeting the Rpn11 subunit within the 19S regulatory particle (RP) rather than the conventional 20S catalytic sites [2] [1] [3]. This strategic shift in targeting offers promise for overcoming resistance mechanisms that limit current proteasome-directed therapies and expands the arsenal of drugs capable of modulating the ubiquitin-proteasome system in cancer cells [2] [4]. The identification and characterization of this compound emerged from systematic screening approaches focused on metalloenzyme inhibitors, culminating in a compound with distinct biochemical properties and promising anticancer activity [2] [1] [4].

Mechanistic Basis of Rpn11 Inhibition

Biochemical Structure and Target Engagement

This compound is a derivative of quinoline-8-thiol (8TQ), which was initially identified as a potent inhibitor of the proteasome 19S subunit Rpn11 [2] [1] [3]. The compound was optimized through medicinal chemistry to improve both potency and specificity, resulting in a molecule that demonstrates uncompetitive inhibition by specifically binding to the enzyme-substrate complex [1]. This mechanism is consistent with the structural biology of Rpn11, where the coordination site of the catalytic zinc atom becomes exposed to solvent only upon massive conformational changes that occur during substrate binding [1]. The compound exerts its effects by directly coordinating with the catalytic Zn²⁺ ion within Rpn11's JAMM (JAB1/MPN/Mov34 metalloenzyme) domain, forming a five-coordinate Zn²⁺ center with trigonal bipyramidal coordination geometry [1].

Table 1: Key Biochemical Properties of this compound

Property Value Experimental Context
IC₅₀ for Rpn11 0.34 μM Fluorescence polarization assay with purified proteasome [1]
Selectivity over Csn5 80-fold Comparison of IC₅₀ values against related JAMM proteases [1]
Selectivity over AMSH 10-fold Comparison of IC₅₀ values against related JAMM proteases [1]
Selectivity over BRCC36 6-fold Comparison of IC₅₀ values against related JAMM proteases [1]
Cellular activity Low micromolar range Anti-proliferation assays in cancer cell lines [2]

The discovery of this compound's inhibitory activity emerged from two complementary screening approaches—a focused library of metal-binding pharmacophores (MBPs) and a high-throughput screen of over 330,000 compounds—both of which converged on the 8TQ moiety as the critical structural element for Rpn11 inhibition [1]. This remarkable convergence underscored the uniqueness of this chemical scaffold for targeting JAMM family metalloproteases and highlighted the power of focused library screening for identifying metalloenzyme inhibitors [1].

Rpn11 Function and Proteasomal Dynamics

Rpn11 (also known as POH1 or PSMD14) is a metalloisopeptidase that resides in the 19S regulatory particle of the proteasome and plays an essential role in deubiquitinating substrates prior to their degradation [2] [1] [4]. Unlike other deubiquitinating enzymes associated with the proteasome, Rpn11's activity is tightly coupled to the degradation process itself, with its catalytic action occurring concurrently with substrate translocation into the 20S core particle [1]. The human genome encodes seven proteins containing complete JAMM domains with catalytic potential, including Rpn11, Csn5 (subunit of the COP9 signalosome), AMSH, AMSH-LP, BRCC36, MYSM1, and MPND [1]. Among these, Rpn11 stands out as essential for viability,

with point mutations in its catalytic site resulting in severe impairment of substrate degradation followed by cell death [1].

The following diagram illustrates the strategic positioning of this compound's target within the proteasome complex:

G Proteasome Proteasome RP 19S Regulatory Particle (RP) Proteasome->RP CP 20S Core Particle (CP) Proteasome->CP Rpn11 Rpn11 RP->Rpn11 Degradation Degradation Rpn11->Degradation Deubiquitination Substrate Substrate Substrate->RP Polyubiquitinated protein This compound This compound This compound->Rpn11 Inhibition

Strategic Inhibition of the 26S Proteasome by this compound: Targeting Rpn11 in the 19S Regulatory Particle

Selectivity and Specificity Profile

One of the most significant advantages of this compound over earlier-generation proteasome inhibitors is its favorable selectivity profile. Through systematic medicinal chemistry optimization, researchers developed this compound to show marked selectivity for Rpn11 over related JAMM proteases and other metalloenzymes [2] [1]. The compound demonstrates >5-fold selectivity for Rpn11 over other JAMM proteases and >2 logs selectivity (approximately 100-fold) over several other metalloenzymes [2] [1] [3]. This specificity is particularly important given the structural similarities among JAMM family proteases and the potential for off-target effects that could compromise therapeutic utility.

Table 2: Selectivity Profile of this compound Against Related Metalloenzymes

Enzyme Target IC₅₀ (μM) Fold Selectivity (Relative to Rpn11) Biological Role
Rpn11 0.34 1x Essential proteasomal DUB [1]
Csn5 30 ~80-fold less potent COP9 signalosome subunit [1]
AMSH 4.5 ~10-fold less potent Endosomal DUB [1]
BRCC36 2.3 ~6-fold less potent BRCA1-containing complex [1]
GLO1 43 ~20-fold less potent Glyoxalase system [1]
HDAC6 >100 >300-fold less potent Histone deacetylase [1]
MMP2 >100 >300-fold less potent Matrix metalloprotease [1]

The exceptional selectivity of this compound is attributed to deliberate structural optimization during the drug development process. While the parent compound 8TQ showed relatively little discrimination between Rpn11, BRCC36, and AMSH, the derivative this compound acquired significant specificity through strategic chemical modifications [1]. This refined selectivity profile minimizes potential off-target effects while maintaining potent inhibition of the intended target, representing a significant advance in the development of metalloprotease inhibitors for therapeutic applications.

Cellular and Functional Consequences

Impact on Protein Stabilization and Proteostasis

This compound treatment results in the stabilization of proteasome substrates, effectively blocking their degradation through the ubiquitin-proteasome pathway [2] [1]. Proteomic analyses have revealed that this compound stabilizes a specific subset of polyubiquitinated substrates, suggesting some selectivity in its effects on protein turnover rather than global inhibition of all proteasomal degradation [2] [1] [3]. This substrate-selective stabilization pattern differs from that observed with bortezomib, indicating that this compound's mechanism of action engages the proteasome in a fundamentally different manner [1]. The accumulation of polyubiquitinated proteins triggers proteotoxic stress within treated cells, initiating cascades that ultimately lead to cell death, particularly in malignant cells with already heightened dependence on proteostasis mechanisms [2] [1].

Induction of Unfolded Protein Response and Anti-proliferative Effects

Beyond substrate stabilization, this compound treatment induces an unfolded protein response (UPR), reflecting endoplasmic reticulum stress resulting from impaired protein degradation [2] [3]. This activation of the UPR represents a coordinated cellular attempt to manage the accumulation of misfolded proteins but ultimately contributes to apoptotic signaling when the stress cannot be resolved [2]. Importantly, this compound demonstrates potent anti-proliferative activity against cancer cells, including those resistant to bortezomib, highlighting its potential to overcome resistance mechanisms that limit current proteasome-targeted therapies [2] [1] [3]. The compound effectively blocks proliferation across multiple cancer cell models, supporting its broad therapeutic potential in oncology applications, particularly for hematological malignancies.

The following diagram illustrates the cellular response pathway to this compound treatment:

G This compound This compound Rpn11 Rpn11 This compound->Rpn11 Inhibits SubstrateAccumulation Polyubiquitinated Substrate Accumulation Rpn11->SubstrateAccumulation Blocks Deubiquitination ProteotoxicStress Proteotoxic Stress SubstrateAccumulation->ProteotoxicStress UPR Unfolded Protein Response (UPR) ProteotoxicStress->UPR CellCycleArrest Cell Cycle Arrest ProteotoxicStress->CellCycleArrest Apoptosis Apoptosis UPR->Apoptosis CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Cellular Response Pathway to this compound Treatment

Experimental Protocols and Methodologies

High-Throughput Screening for Rpn11 Inhibitors

The identification of this compound and its parent compound 8TQ employed a sophisticated fluorescence polarization assay specifically designed to measure Rpn11 deubiquitinating activity [1]. This assay utilized a proteasome substrate with four tandem ubiquitins (Ub4) followed by a peptide labeled with Oregon Green on a unique cysteine residue (Ub4peptideOG) [1]. When incubated with proteasome, this substrate undergoes depolarization due to release of the peptideOG from Ub4, enabling quantitative measurement of Rpn11 activity. Key validation steps confirmed that the observed activity was genuinely attributable to Rpn11, as it was:

  • Not sensitive to the cysteine-based deubiquitinase inhibitor ubiquitin aldehyde
  • Dependent on ATP hydrolysis, unlike other deubiquitinating activities associated with the proteasome [1]

The primary screening of 330,000 compounds from the NIH Molecular Libraries Small Molecule Repository was conducted at 20 μM concentration, with hit confirmation through single-point assays and 10-point titrations [1]. Secondary screening eliminated compounds that inhibited thrombin processing of Ub4-peptideOG or equivalently blocked both MMP-2 and Rpn11 activity [1]. The final validation step tested remaining candidates for their ability to block proteasome-dependent degradation of reporter protein UbG76V-GFP in cells [1].

Specificity and Selectivity Assessment

Comprehensive evaluation of this compound's specificity employed multiple complementary approaches:

  • Enzyme assays against purified JAMM proteases (Csn5, AMSH, BRCC36) to determine IC₅₀ values and calculate selectivity ratios [1]
  • Profiling against diverse metalloenzymes including HDAC6, MMP2, MMP12, carbonic anhydrase II, and glyoxalase I to assess potential off-target activity [1]
  • Competition experiments with Zn(cyclen)²⁺ to confirm zinc-binding dependency of inhibitory activity [1]
  • Crystallographic studies of zinc complexes to elucidate coordination geometry and binding mode [1]

These methodologically diverse assessments provided a robust characterization of this compound's selectivity, essential for establishing its potential as a targeted therapeutic agent.

Cellular Activity and Mechanism Validation

Cellular mechanism studies employed several well-established techniques:

  • Western blot analysis of polyubiquitinated proteins to demonstrate substrate stabilization [2] [1]
  • Transcriptomic analysis to evaluate unfolded protein response gene expression patterns [2]
  • Cell proliferation assays across multiple cancer cell lines, including bortezomib-resistant models [2] [1]
  • Proteomic analysis to identify specific subsets of stabilized polyubiquitinated substrates [2] [1]
  • Apoptosis detection assays to quantify cell death mechanisms [2]

These comprehensive cellular studies confirmed that this compound engages its intended target in biologically complex environments and produces the desired functional outcomes relevant to cancer therapy.

Therapeutic Significance and Future Directions

This compound represents a significant advancement in proteasome inhibitor development by targeting a fundamentally different mechanism compared to established agents like bortezomib and carfilzomib [2] [1] [3]. Its unique mechanism of action—inhibiting deubiquitination rather than proteolytic activity—provides a promising alternative approach for patients who have developed resistance to existing therapies [2] [1]. The demonstrated activity against bortezomib-resistant cancer cells underscores its potential clinical utility in addressing a significant unmet need in multiple myeloma and possibly other malignancies [2] [1] [3].

The discovery and optimization of this compound also establishes proof-of-concept for targeting metalloenzymes within the ubiquitin-proteasome system, opening new avenues for drug development in this critical therapeutic area [2] [1]. The successful application of metal-binding pharmacophore screening and structure-based optimization provides a template for future development of metalloprotease inhibitors with enhanced specificity and reduced off-target effects [1]. Further investigation is warranted to fully explore the therapeutic potential of this compound and related compounds, particularly in combination regimens that may synergize with existing targeted therapies [2] [1].

Table 3: Comparison Between this compound and Conventional Proteasome Inhibitors

Property This compound Bortezomib Carfilzomib
Target Rpn11 (19S RP) β5 subunit (20S CP) β5 subunit (20S CP)
Mechanism Deubiquitination inhibition Proteolytic inhibition Proteolytic inhibition
Resistance Profile Active against bortezomib-resistant cells [2] Subject to resistance development [2] Subject to resistance development [2]
Selectivity High for Rpn11 over other JAMM proteases [1] Specific for proteasome catalytic subunits Specific for proteasome catalytic subunits
Clinical Status Preclinical research [2] FDA-approved [2] FDA-approved [2]

References

Capzimin introduction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Capzimin's mechanism of action and biological effects are illustrated in the following workflow.

G Start This compound Administration Target Inhibits RPN11/POH1 Start->Target Moi Mode of Action: - Binds catalytic Zn²⁺ in JAMM domain - Uncompetitive inhibition - Blocks deubiquitination Target->Moi Effect1 Stabilizes Polyubiquitinated Proteins Moi->Effect1 Effect2 Induces Unfolded Protein Response (UPR) Moi->Effect2 Effect3 Blocks Cancer Cell Proliferation Moi->Effect3 Outcome Triggers Apoptosis Effect1->Outcome Effect2->Outcome Effect3->Outcome

  • A Novel Target in the Proteasome: The 26S proteasome degrades proteins tagged with polyubiquitin chains. It consists of a 20S core particle (CP) that carries out proteolysis and a 19S regulatory particle (RP) that recognizes and prepares substrates [1] [2] [3]. Rpn11 (also known as POH1 or PSMD14) is a zinc-dependent deubiquitinase (DUB) located in the 19S RP [4] [1]. Its activity is essential and tightly coupled to substrate degradation; it cleaves the ubiquitin chain from the substrate just before the substrate is translocated into the 20S core for destruction [4] [1].

  • Distinct from Existing Therapies: Current FDA-approved proteasome inhibitors (e.g., Bortezomib, Carfilzomib) target the proteolytic β-subunits within the 20S core particle [4] [5]. By inhibiting Rpn11 in the 19S regulatory particle, this compound employs a completely different mechanism to block protein degradation, which allows it to retain activity even in cancer cells resistant to the older class of drugs [4] [5].

Experimental Protocols

Key experimental methodologies from the foundational research on this compound are summarized below.

Assay Type Key Protocol Details Key Findings / Outcome
Biochemical Rpn11 Inhibition Fluorescence polarization assay using Ub₄-peptideᴼᴼ substrate with proteasome; measures depolarization from cleaved peptideᴼᴼ [4]. Identified 8TQ moiety; determined this compound IC₅₀ of 0.34 μM; established uncompetitive inhibition [4].
Cellular Target Engagement HeLa cells pre-treated with MG132 (to block degradation), then with this compound; measured stabilization of Ubᴳ⁷⁶ⱽ-GFP reporter by fluorescence microscopy [4] [6]. Confirmed on-target engagement in cells; this compound IC₅₀ of 0.6 μM in this assay [4] [6].
Anti-Proliferative & Apoptosis Assay 60-cancer cell line panel (NCI-60); treated with this compound for 72h; viability measured via Cell Titer-Glo. Apoptosis confirmed in HCT116 via immunoblot for cleaved caspase-3 and PARP [4] [6] [7]. Median Gᴵ₅₀ of 3.3 μM; high activity in leukemia (SR: 0.67 μM) & solid tumors (NCI-H460: 0.7 μM); induced apoptosis [4] [6] [7].
Selectivity Profiling IC₅₀ determination against related JAMM proteases (Csn5, AMSH, BRCC36) and other metalloenzymes (HDAC6, MMPs) [4] [8]. Demonstrated >5-fold selectivity over other JAMM proteases and >2-log selectivity over other metalloenzymes [4].

Biological Effects & Research Significance

  • Stabilizes Proteasome Substrates: Treatment with this compound leads to the accumulation of polyubiquitinated proteins, as confirmed by proteomic analysis, demonstrating its effective blockade of proteasomal degradation [4] [5].
  • Induces Proteotoxic Stress: By preventing the degradation of proteins, this compound induces an unfolded protein response (UPR), a form of proteotoxic stress that can trigger apoptosis in cancer cells [4] [5] [2].
  • Activity Against Resistant Cancers: A key finding is that this compound can block the proliferation of cancer cells, including those that have developed resistance to Bortezomib, highlighting its potential as a therapeutic agent for relapsed or refractory cancers [4] [5].

Key Research Applications & Context

This compound is primarily used as a chemical tool in basic and translational research.

  • A Tool for Deubiquitinase Biology: this compound enables researchers to selectively inhibit Rpn11 and dissect its specific role in proteasome function, separate from the other two proteasome-associated DUBs, USP14 and UCH37 [1].
  • An Alternative Path for Cancer Therapy: The identification and characterization of this compound validate Rpn11 as a druggable target and offer an alternative approach to targeting the proteasome in cancers, particularly multiple myeloma, where resistance to existing drugs is a significant clinical problem [4] [5] [1].
  • Exploring Broader Therapeutic Potential: Given that Rpn11 activity is required to sustain pluripotency, there is interest in the potential of Rpn11 inhibitors like this compound to target cancer stem cells [4].

References

Core Biochemical and Mechanistic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Capzimin:

Property Description
Molecular Target Proteasome isopeptidase Rpn11 (PSMD14), a zinc-dependent metalloprotease of the 19S regulatory particle [1] [2].
Mechanism of Action Uncompetitive inhibitor that binds the catalytic zinc ion in Rpn11, specifically inhibiting its deubiquitinase activity and blocking substrate degradation after the proteasome engages with it [1] [2].
Key Molecule Derivative of the hit compound Quinoline-8-thiol (8TQ); research code is 3027 [1] [3].
Specificity Exhibits high selectivity: >80-fold for Rpn11 over the related JAMM protease Csn5, and >100-fold preference over various other metalloenzymes like HDAC6 and MMP2 [1].
Cellular Effect Stabilizes polyubiquitinated proteins, induces the unfolded protein response (UPR), and triggers apoptosis, effectively blocking cancer cell proliferation [1] [2].

This compound's mechanism is distinct from classical proteasome inhibitors like bortezomib. While bortezomib targets the proteolytic 20S core particle, this compound inhibits Rpn11 in the 19S regulatory particle. Rpn11 removes ubiquitin chains from substrates immediately before their translocation into the 20S core for degradation. By inhibiting this "deubiquitination gatekeeper," this compound effectively blocks the degradation of proteins that the cell has already marked for disposal.

The following diagram illustrates this unique mechanism of action and its functional consequences:

G A Polyubiquitinated Protein B 26S Proteasome A->B Substrate Engagement C Rpn11 (POH1/PSMD14) B->C ATP-dependent Activation D Protein Degradation C->D Normal Deubiquitination E Protein Stabilization C->E With this compound G Unfolded Protein Response E->G H Apoptosis & Blocked Proliferation E->H F Cellular Consequences G->F H->F

Key Experimental Data and Protocols

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, as shown in the table below:

Cell Line Cancer Type Assay / Effect Value (IC₅₀ or GI₅₀)
HeLa Cervical Cancer Inhibition of DUB activity (UbG76V-GFP degradation) [3] 0.6 µM
SR Leukemia (Multi-drug Resistant) Anti-proliferative activity (72 hrs) [1] [3] 0.67 µM (GI₅₀)
K562 Chronic Myeloid Leukemia Anti-proliferative activity (72 hrs) [1] [3] 1.0 µM (GI₅₀)
NCI-H460 Non-Small Cell Lung Cancer Anti-proliferative activity (72 hrs) [1] [3] 0.7 µM (GI₅₀)
MCF7 Breast Cancer Anti-proliferative activity (72 hrs) [1] [3] 1.0 µM (GI₅₀)
A549 Lung Cancer Anti-proliferative activity (72 hrs) [3] 3.8 µM (IC₅₀)
HEK-293T Embryonic Kidney Anti-proliferative activity (72 hrs) [3] 2.1 µM (IC₅₀)

Key experimental methodologies used to characterize this compound include:

  • Primary High-Throughput Screening (HTS) Assay: A fluorescence polarization assay was used to discover and optimize Rpn11 inhibitors. The assay uses a substrate (Ub4-peptideOG) where proteasome-mediated cleavage by Rpn11 releases a fluorescent peptide, causing a depolarization signal. Inhibitors like this compound prevent this cleavage, maintaining high polarization [1].
  • Secondary Cellular Validation: Inhibition of proteasome function in cells is measured using a UbG76V-GFP reporter. This engineered protein is constitutively degraded by the proteasome; when proteasome function is inhibited (e.g., by this compound), GFP fluorescence accumulates and is easily quantified [1] [3].
  • Specificity Profiling: this compound's selectivity was determined by testing its potency (IC₅₀) against other JAMM family proteases (like BRCC36 and AMSH) and unrelated metalloenzymes (like HDAC6) in dedicated biochemical assays [1].
  • Anti-Proliferation and Apoptosis Assays: Standard assays such as the CellTiter-Glo Luminescent Cell Viability Assay (to determine GI₅₀) and immunoblotting for markers like cleaved caspase-3 and PARP are used to confirm cell death mechanisms [1] [3].

Research Applications and Therapeutic Potential

This compound's value extends beyond being a chemical probe, showing significant therapeutic potential.

  • Tool for Proteasome Biology: As a highly specific Rpn11 inhibitor, this compound is an invaluable chemical tool for dissecting the roles of proteasomal deubiquitination in cellular processes, separate from the proteolytic function of the 20S core [2].
  • Strategy Against Resistant Cancers: A key finding is this compound's ability to block proliferation of cancer cells resistant to bortezomib, the first-in-class proteasome inhibitor [1]. This suggests its mechanism can overcome common resistance pathways, offering a promising therapeutic alternative.
  • Broader Anti-Cancer Activity: Screening against the NCI-60 panel revealed a median GI₅₀ of 3.3 µM, with promising activity observed in both leukemia and solid tumor cell lines [1] [3].

Key Considerations for Researchers

For scientists planning to use this compound in their work, please note:

  • Usage Disclaimer: Commercial suppliers like MedChemExpress and InvivoChem explicitly state that this compound is "For research use only. We do not sell to patients." [3] [4].
  • In Vitro Solubility: this compound is highly soluble in DMSO (≥ 55 mg/mL), which is suitable for in vitro studies [3] [4].
  • In Vivo Formulation: For animal studies, it can be formulated in a solution of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, sequentially added [3] [4].

References

Comprehensive Application Notes and Protocols for Capzimin: A Potent Rpn11 Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Capzimin represents a first-in-class small molecule inhibitor that targets the Rpn11 subunit of the 19S regulatory particle of the 26S proteasome, offering a novel mechanism for disrupting protein homeostasis in cancer cells. Unlike conventional proteasome inhibitors such as bortezomib and carfilzomib that target the 20S core particle's catalytic sites, this compound specifically inhibits the JAMM domain deubiquitinase activity of Rpn11 (also known as PSMD14), thereby blocking the removal of ubiquitin chains from protein substrates prior to their degradation [1] [2]. This unique mechanism of action stabilizes polyubiquitinated proteins and induces proteotoxic stress, leading to unfolded protein response activation and apoptosis, particularly in malignant cells [1]. The compound was developed through structure-activity relationship optimization of the initial hit quinoline-8-thiol (8TQ), which was identified via high-throughput screening of metal-binding pharmacophores [1].

The therapeutic significance of this compound stems from its ability to overcome limitations of existing proteasome inhibitors. Research demonstrates that this compound maintains potent antitumor activity against cancer cells that have developed resistance to bortezomib, making it a promising candidate for treating relapsed or refractory malignancies [1] [3]. Additionally, this compound exhibits favorable selectivity, showing >5-fold preference for Rpn11 over related JAMM proteases such as Csn5, and >100-fold selectivity compared to various other metalloenzymes including HDAC6, MMP2, and carbonic anhydrase II [1] [4]. This specificity profile potentially translates to reduced off-target effects in experimental settings, enhancing its utility as a research tool and therapeutic prototype.

Biochemical Characterization and In Vitro Profiles

Biochemical Inhibition Profile

Table 1: Biochemical inhibitory activity of this compound against JAMM proteases and metalloenzymes

Enzyme Target IC₅₀ (μM) Selectivity Fold (vs. Rpn11) Biological Context
Rpn11 0.34 1.0 26S proteasome regulatory subunit
BRCC36 2.3 6.8 BRCA1-BRCA2-containing complex subunit
AMSH 4.5 13.2 Associated molecule with the SH3 domain of STAM
Csn5 30.0 88.2 COP9 signalosome subunit
Glyoxalase I (GLO1) 43.0 126.5 Methylglyoxal detoxification enzyme

This compound demonstrates potent and selective inhibition against Rpn11 with an IC₅₀ of 0.34 μM, exhibiting significantly reduced activity against related JAMM proteases [1] [5]. The compound shows particularly high selectivity over Csn5 (88-fold) and Glyoxalase I (126-fold), highlighting its specificity within the metalloenzyme family [1]. This inhibitory profile represents a substantial improvement over the parent compound 8TQ, which showed minimal discrimination between Rpn11 and other JAMM proteases [1]. The uncompetitive inhibition mechanism of this compound is particularly noteworthy, as it specifically binds the enzyme-substrate complex rather than the free enzyme, consistent with the structural observation that the Rpn11 catalytic zinc site becomes exposed only upon substrate binding to the proteasome [1].

Antiproliferative Activity in Cancer Cell Lines

Table 2: Antiproliferative activity of this compound across various cancer cell lines

Cell Line Tumor Type GI₅₀ (μM) Assay Conditions
HeLa Cervical adenocarcinoma 0.6 UbG76V-GFP degradation assay after MG132 pretreatment
A549 Non-small cell lung cancer 3.8 72-hour incubation, Cell Titer-Glo assay
HEK-293T Embryonic kidney 2.1 72-hour incubation, Cell Titer-Glo assay
SR Leukemia 0.67 72-hour incubation, NCI-60 panel
K562 Chronic myelogenous leukemia 1.0 72-hour incubation, NCI-60 panel
NCI-H460 Non-small cell lung cancer 0.7 72-hour incubation, NCI-60 panel
MCF7 Breast cancer 1.0 72-hour incubation, NCI-60 panel
HCT116 Colorectal carcinoma Not determined Caspase-3/PARP cleavage observed

This compound exhibits broad-spectrum antitumor activity across diverse cancer cell types, with a median GI₅₀ of 3.3 μM in the NCI-60 cancer cell line panel [5] [4]. Particularly promising activity was observed in hematological malignancies and select solid tumors, with submicromolar potency in several models [1] [5]. The compound effectively induces apoptotic cell death as demonstrated by caspase-3 activation and PARP cleavage in HCT116 cells, confirming its cell death mechanisms extend beyond cytostasis [5] [4]. Notably, in osteosarcoma models, this compound significantly reduced clonogenic survival, proliferation, and migration in metastatic canine OS cell lines, and similarly impaired viability of human OS cells cultured in 3D conditions that mimic metastatic sites [3] [6]. These findings support the potential utility of Rpn11 inhibition in aggressive mesenchymal malignancies that often demonstrate limited response to conventional therapies.

Detailed Experimental Protocols

Protein Degradation and Ubiquitin Accumulation Assays

The UbG76V-GFP reporter assay provides a robust method for monitoring proteasome function in living cells. This protocol utilizes HeLa cells stably expressing the UbG76V-GFP reporter, where GFP is fused to a constitutively destabilizing ubiquitin moiety that targets it for proteasomal degradation [1] [5].

  • Cell Preparation: Plate HeLa UbG76V-GFP cells at 5 × 10⁴ cells per well in 24-well plates and allow to adhere overnight in complete medium (DMEM with 10% FBS, 1% penicillin-streptomycin) [1].
  • Pretreatment: Incubate cells with 10 μM MG132 (a 20S proteasome inhibitor) for 30 minutes to accumulate ubiquitinated substrates and enhance sensitivity to Rpn11 inhibition [5].
  • This compound Treatment: Add this compound at desired concentrations (typically 0.1-10 μM) and incubate for 4-6 hours. Include DMSO vehicle control and 8TQ as a reference compound [1].
  • Analysis: Monitor GFP fluorescence intensity using fluorescence microscopy or flow cytometry. Increased GFP signal indicates inhibition of proteasomal degradation [1] [5].
  • Validation: Confirm results by immunoblotting for polyubiquitinated proteins using an anti-ubiquitin antibody (e.g., FK2 clone) [1].

For direct assessment of polyubiquitin chain accumulation, treat cells with this compound (1-10 μM) for 12-24 hours, followed by lysis in RIPA buffer containing 10 mM N-ethylmaleimide (to inhibit deubiquitinases). Resolve proteins by SDS-PAGE and immunoblot with ubiquitin-specific antibodies [1].

Cell Proliferation and Viability Assays

The Cell Titer-Glo Luminescent Assay provides a quantitative measure of cell viability based on ATP content, reflecting metabolically active cells.

  • Cell Seeding: Plate cells in white-walled 96-well plates at densities optimized for linear growth (typically 1-5 × 10³ cells/well for suspension lines, 3-8 × 10³ cells/well for adherent lines) [5].
  • Compound Treatment: After 24 hours, add this compound in serial dilutions (recommended range: 0.1-100 μM). Include vehicle controls and positive controls (e.g., bortezomib) [1] [5].
  • Incubation: Maintain cells for 72 hours in a humidified incubator at 37°C with 5% CO₂ [5].
  • Detection: Equilibrate plates to room temperature for 30 minutes, add equal volume of Cell Titer-Glo reagent, mix for 2 minutes, and record luminescence after 10-minute stabilization [5].
  • Data Analysis: Calculate GI₅₀ values using four-parameter logistic curve fitting with appropriate software (e.g., GraphPad Prism) [1].

For clonogenic survival assays, treat cells with this compound for 24-48 hours, then reseed at low density (200-1000 cells/well in 6-well plates) and culture for 10-14 days to allow colony formation. Fix with methanol, stain with crystal violet, and count colonies >50 cells [3].

Apoptosis and Cell Death Analysis

This compound treatment induces mitochondrial apoptosis through proteotoxic stress, which can be quantified using multiple complementary approaches:

  • Caspase-3/7 Activation: Use Caspase-Glo 3/7 assay according to manufacturer's instructions. Treat cells with this compound (1-10 μM) for 16-24 hours, add reagent, and measure luminescence after 30-60 minutes [5].
  • Immunoblot Analysis of Apoptotic Markers: Harvest cells after 24-48 hours of this compound treatment (1-10 μM). Detect cleaved caspase-3 (17/19 kDa fragments) and cleaved PARP (89 kDa fragment) by Western blotting using specific antibodies [5] [4].
  • Annexin V/Propidium Iodide Staining: Analyze by flow cytometry after 24-48 hours of treatment to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [3].

G This compound This compound Rpn11 Rpn11 This compound->Rpn11 Inhibits Ub_substrates Ub_substrates Rpn11->Ub_substrates Deubiquitinates Proteotoxic_stress Proteotoxic_stress Ub_substrates->Proteotoxic_stress Accumulation UPR UPR Proteotoxic_stress->UPR Induces Apoptosis Apoptosis Proteotoxic_stress->Apoptosis Triggers UPR->Apoptosis Potentiates

Figure 1: this compound Mechanism of Action: This diagram illustrates the molecular pathway through which this compound induces apoptosis in cancer cells by inhibiting Rpn11-mediated deubiquitination, leading to proteotoxic stress and unfolded protein response activation.

Practical Guidelines and Technical Considerations

Compound Handling and Storage

Solubility and Stock Preparation: this compound has excellent solubility in DMSO (≥55.67 mg/mL, ~88.53 mM) [5] [4]. Prepare stock solutions at 10-100 mM in anhydrous DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term preservation. Under these conditions, the compound remains stable for at least 2 years at -80°C or 1 year at -20°C [5] [4]. For working solutions, use sterile techniques and ensure DMSO concentration in cell culture does not exceed 0.1-0.5% to maintain vehicle controls below toxic thresholds.

In Vitro Formulation: For cell-based assays, this compound is typically administered in DMSO vehicle, with final DMSO concentrations not exceeding 0.1% [1] [5]. For in vivo studies, the following formulation has been successfully used: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, prepared sequentially to achieve a clear solution at ≥2.5 mg/mL (3.98 mM) [5] [4]. Alternative formulations using 10% DMSO + 90% Corn oil may also be employed for specific administration routes [4].

Experimental Design Considerations

Cell Line Selection: Based on published efficacy data, particularly responsive models include:

  • Blood cancers: SR, K562 leukemia lines (GI₅₀ 0.67-1 μM) [5]
  • Solid tumors: NCI-H460 lung cancer, MCF7 breast cancer (GI₅₀ 0.7-1 μM) [1] [5]
  • Bone malignancies: Canine and human osteosarcoma models [3] [6]
  • Bortezomib-resistant models: Various myeloma and solid tumor lines with acquired resistance to conventional proteasome inhibitors [1]

Time Course Considerations: this compound effects manifest at different timepoints:

  • Early events (2-6 hours): Ubiquitinated protein accumulation, Rpn11 inhibition [1]
  • Intermediate events (12-24 hours): Unfolded protein response activation, cell cycle perturbations [1]
  • Late events (24-72 hours): Apoptosis induction, proliferation inhibition [5]

Combination Strategies: this compound shows potential for synergistic interactions with conventional proteasome inhibitors [1] [7]. For combination studies with bortezomib or carfilzomib, sequential administration (this compound following 20S inhibition) may maximize synergistic effects by targeting complementary proteasome components [1].

G Start Start Cell_seeding Cell_seeding Start->Cell_seeding Day 1 Pretreatment Pretreatment Cell_seeding->Pretreatment 24h Capzimin_treatment Capzimin_treatment Pretreatment->Capzimin_treatment 30min Incubation Incubation Capzimin_treatment->Incubation Add compound Analysis Analysis Incubation->Analysis 4-72h End End Analysis->End

Figure 2: Experimental Workflow for this compound Treatment: This diagram outlines the standardized procedure for conducting cell-based assays with this compound, highlighting key timepoints for specific experimental readouts.

Troubleshooting and Technical Notes

  • Limited Efficacy in Some Cell Models: If this compound shows reduced potency in certain cell lines, consider pretreatment with 20S proteasome inhibitors (e.g., 10 μM MG132 for 30 minutes) to enhance sensitivity by increasing ubiquitinated substrate load [5].
  • Solubility Issues in Aqueous Buffers: While highly soluble in DMSO, this compound may precipitate in aqueous solutions. Ensure proper dilution from concentrated DMSO stocks directly into culture media with gentle vortexing [5] [4].
  • Variable Apoptotic Response: Apoptosis induction may vary between cell lines. Extend treatment duration to 48-72 hours and confirm with multiple apoptosis markers (caspase activation, PARP cleavage, Annexin V staining) [3] [5].
  • Off-target Effects at High Concentrations: Maintain concentrations below 20 μM when possible to minimize potential off-target effects on other JAMM proteases, as selectivity decreases at higher concentrations [1].

Conclusion

This compound represents a valuable chemical probe for investigating Rpn11 biology and a promising therapeutic candidate targeting an alternative node in the ubiquitin-proteasome system. These detailed application notes and protocols provide researchers with comprehensive guidance for implementing this compound in experimental models, facilitating further investigation of this novel therapeutic strategy. The compound's unique mechanism of action, distinct from conventional 20S proteasome inhibitors, along with its activity in bortezomib-resistant models, positions it as both a useful research tool and a promising candidate for future therapeutic development.

References

Comprehensive Application Notes and Protocols for Capzimin: Solubility, Formulation, and Biological Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Capzimin

This compound (also known as This compound dimer or compound 3027) represents a significant advancement in targeted cancer therapeutics as a potent and moderately specific inhibitor of the proteasome isopeptidase Rpn11. As a key component of the 19S regulatory particle of the 26S proteasome, Rpn11 plays a critical role in cellular protein homeostasis by removing polyubiquitin chains from substrates prior to their degradation. Unlike conventional proteasome inhibitors such as bortezomib that target the 20S core particle, this compound offers an alternative mechanism for proteasome inhibition, demonstrating particular promise against cancer cells resistant to existing therapies. The compound exhibits a unique metal-binding pharmacophore that selectively targets the catalytic Zn²⁺ ion within Rpn11's JAMM domain, enabling specific interference with proteasomal deubiquitination while showing reduced off-target effects compared to earlier inhibitors.

This compound has demonstrated impressive anticancer activity across various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer models, with median GI₅₀ values of approximately 3.3 μM in the NCI-60 cancer cell line panel. Its ability to stabilize polyubiquitinated substrates, induce unfolded protein response, and trigger apoptosis even in bortezomib-resistant cells positions it as a valuable chemical tool for probing proteasome biology and a promising candidate for further therapeutic development. These application notes provide comprehensive guidance on this compound solubilization, storage, and experimental application to ensure research reproducibility and optimal biological activity.

Solubility Characteristics & Physicochemical Properties

Solubility Profile

This compound exhibits favorable solubility properties in dimethyl sulfoxide (DMSO), making it suitable for experimental applications across various biological systems. The compound demonstrates concentration-dependent solubility with optimal dissolution achieved in pure DMSO under specific conditions. This characteristic is particularly important for maintaining compound integrity during storage and ensuring consistent dosing in experimental models.

Table 1: Solubility Characteristics of this compound in DMSO

Parameter Value Conditions Source
DMSO Solubility ≥55.67 mg/mL (88.53 mM) 25°C, fresh DMSO [1] [2] [3]
Stock Concentration 25.0 mg/mL For in vivo formulation [1] [2]
Working Concentration ≥2.5 mg/mL (3.98 mM) In 10% DMSO + cosolvents [1] [2]
Max Conc. in DMSO 62.88 mg/mL (100 mM) Not specified [4]
Physicochemical Properties

The molecular structure of this compound incorporates several pharmacophoric elements essential for its biological activity, including quinoline moieties and thiazole rings that contribute to its metal-binding capacity. The compound's balanced hydrophobicity (LogP = 5.2) enables both adequate membrane permeability and sufficient solubility in appropriate vehicles like DMSO. Understanding these properties is essential for proper experimental design and interpretation of results.

Table 2: Physicochemical Properties of this compound

Property Value Description
Molecular Formula C₃₀H₂₄N₆O₂S₄ Elemental composition
Molecular Weight 628.81 g/mol -
CAS Number 2084868-04-0 Unique identifier
Purity ≥98% HPLC confirmed
Storage Conditions Powder: -20°C (3 years); 4°C (2 years) Long-term stability
Appearance White to yellow solid powder Physical characteristics

Biological Applications & Mechanisms

Cellular Effects and Anticancer Activity

This compound demonstrates potent antiproliferative effects across diverse cancer cell lines through its specific inhibition of Rpn11-mediated deubiquitination. The compound exhibits a distinct biological profile compared to conventional proteasome inhibitors, as it targets the regulatory particle rather than the catalytic core. This unique mechanism of action enables this compound to overcome resistance mechanisms that limit the efficacy of existing proteasome-targeted therapies.

  • Cellular Potency: this compound demonstrates concentration-dependent inhibition of cancer cell proliferation with IC₅₀ values ranging from 0.6 μM to 3.8 μM across various cell lines. Particularly promising activity has been observed in leukemia models (SR and K562 cell lines with GI₅₀ values of 0.67 μM and 1 μM, respectively), as well as solid tumors including NCI-H460 non-small cell lung cancer (GI₅₀ = 0.7 μM) and MCF7 breast cancer (GI₅₀ = 1.0 μM). [1] [5]

  • Apoptosis Induction: Treatment with this compound triggers programmed cell death through caspase-3 activation and cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of apoptotic signaling. Immunoblotting analyses in HCT116 cells have confirmed these molecular events, demonstrating that this compound not only inhibits proliferation but actively induces cell death pathways in susceptible malignancies. [1] [2]

  • Proteasome Substrate Stabilization: Proteomic analyses reveal that this compound treatment results in accumulation of polyubiquitinated proteins, confirming target engagement and inhibition of proteasomal degradation. This substrate stabilization leads to induction of the unfolded protein response, contributing to the compound's overall antiproliferative effects. [5]

Selectivity Profile

A critical advantage of this compound over earlier Rpn11 inhibitors is its improved selectivity profile. The compound demonstrates 80-fold selectivity for Rpn11 over Csn5, 10-fold over AMSH, and 6-fold over BRCC36 (IC₅₀ = 30 μM, 4.5 μM, and 2.3 μM, respectively). Additionally, it shows >2 log preference for inhibiting Rpn11 compared to non-JAMM domain metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II. This selective targeting minimizes potential off-effects in experimental systems and enhances the interpretability of results. [5] [4]

Formulation Protocols & Experimental Guidelines

Stock Solution Preparation

Proper preparation of this compound stock solutions is fundamental to experimental success. The following protocol ensures optimal dissolution and long-term stability while maintaining compound integrity for biological applications.

4.1.1 Standard DMSO Stock Solution
  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
    • Accurately weigh the desired amount of this compound using an analytical balance.
    • Transfer the compound to an appropriate sterile container.
    • Add the required volume of high-quality, anhydrous DMSO to achieve the target concentration of 25-55 mg/mL.
    • Vortex the mixture thoroughly for 1-2 minutes until complete dissolution is observed.
    • Sonicate if necessary for stubborn precipitates (5-10 minutes at room temperature).
    • Aliquot the stock solution into single-use portions to minimize freeze-thaw cycles.
    • Store aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter durations (up to 1 month).
  • Critical Considerations:

    • Use freshly opened, anhydrous DMSO of high purity (≥99.9%) as hygroscopic DMSO significantly impacts solubility. [1] [2]
    • Avoid repeated freeze-thaw cycles; thaw aliquots once and discard unused material.
    • Ensure complete dissolution before use; visually inspect for particulate matter.
    • For cellular assays, maintain final DMSO concentration ≤0.1% to minimize solvent toxicity.
Working Solution Formulation for Biological Assays

Preparation of working solutions from DMSO stocks requires careful consideration of solvent compatibility with biological systems. The following formulations maintain this compound solubility while ensuring cell viability and target engagement.

4.2.1 In Vitro Formulation for Cellular Studies
  • Protocol 1 (Aqueous Compatibility):

    • Composition: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
    • Procedure:
      • Add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
      • Add 50 μL Tween-80 to the mixture and vortex thoroughly.
      • Add 450 μL normal saline (0.9% sodium chloride in ddH₂O) to adjust volume to 1 mL.
      • Mix gently but thoroughly until a clear solution is obtained.
    • Final Concentration: ≥2.5 mg/mL (3.98 mM) [1] [2]
  • Protocol 2 (For Lipid-Compatible Studies):

    • Composition: 10% DMSO + 90% Corn Oil
    • Procedure:
      • Add 100 μL of 25.0 mg/mL DMSO stock solution to 900 μL of corn oil.
      • Mix thoroughly by vortexing until a homogeneous suspension is achieved.
    • Application: Suitable for certain in vivo administration routes where aqueous miscibility is not required. [1] [2]
4.2.2 Concentration Guidelines for Biological Assays

Table 3: Recommended this compound Concentrations for Experimental Applications

Application Working Concentration Dilution From Stock (25 mg/mL) Incubation Time
Cellular Proliferation 0.5-5 μM 1:5000-1:500 dilution 48-72 hours
Apoptosis Induction 1-10 μM 1:2500-1:500 dilution 24-48 hours
Rpn11 Inhibition 0.3-3 μM 1:8333-1:833 dilution 2-24 hours
Western Blot Analysis 5-10 μM 1:500-1:250 dilution 12-24 hours
In Vivo Administration Guidelines

For animal studies, this compound requires formulation approaches that balance solubility requirements with biological tolerance. The previously described Protocol 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) is recommended for most in vivo applications, providing acceptable solubility while minimizing potential solvent-related toxicities. When administering this compound in vivo, consider the following:

  • Dosing Considerations:

    • Prepare fresh formulations daily to ensure consistency and compound integrity.
    • Include appropriate vehicle controls matched for all solution components.
    • Conduct preliminary solubility tests when scaling between administration routes.
  • Stability Monitoring:

    • Visually inspect solutions for precipitation before administration.
    • Protect from light during storage and administration to prevent photodegradation.
    • Use chemical stability assays (HPLC) for long-duration infusions when possible.

Experimental Workflows & Visualization

Mechanism of Action and Experimental Workflow

The following diagram illustrates this compound's mechanism of action and a typical experimental workflow for evaluating its biological effects:

G Start Start Experiment This compound This compound Solution Preparation Start->this compound Stock Solution Formulation Rpn11 Rpn11 Inhibition in 26S Proteasome This compound->Rpn11 Cellular Treatment (0.5-10 μM) Substrate Polyubiquitinated Substrate Accumulation Rpn11->Substrate Deubiquitination Inhibition UPR Unfolded Protein Response (UPR) Activation Substrate->UPR Proteotoxic Stress Apoptosis Apoptosis Induction (Caspase-3/PARP Cleavage) UPR->Apoptosis Sustained ER Stress Assays Downstream Assays: Western Blot, Cell Viability Proteomic Analysis Apoptosis->Assays Molecular & Cellular Readouts Results Data Analysis & Interpretation Assays->Results Experimental Endpoint

Diagram 1: this compound Mechanism of Action and Experimental Workflow. This diagram illustrates the molecular pathway through which this compound inhibits Rpn11 activity, leading to accumulation of polyubiquitinated proteins, induction of proteotoxic stress, and ultimately apoptosis. The experimental workflow from compound preparation to data analysis is also shown.

Stock Solution Preparation Protocol

The following diagram details the sequential protocol for preparing this compound stock and working solutions:

G Start Start Preparation Weigh Weigh this compound Powder (Accuracy: Analytical Balance) Start->Weigh DMSO Add Anhydrous DMSO (Freshly Opened Container) Weigh->DMSO Transfer to Container Dissolve Vortex/Sonicate Until Complete Dissolution DMSO->Dissolve Mix Thoroughly Aliquot Aliquot for Single Use (Avoid Freeze-Thaw Cycles) Dissolve->Aliquot Visual Inspection for Precipitation Store Storage Conditions: -80°C (Long-term) -20°C (Short-term) Aliquot->Store Label with Date and Concentration Working Prepare Working Solution Using Appropriate Protocol Store->Working Thaw as Needed Experimental Proceed to Biological Experimentation Working->Experimental Fresh Preparation Recommended

Diagram 2: this compound Stock Solution Preparation Protocol. This workflow details the sequential steps for proper preparation, aliquoting, and storage of this compound stock solutions to maintain compound integrity and ensure experimental reproducibility.

Troubleshooting & Technical Notes

Common Issues and Solutions

Researchers may encounter specific technical challenges when working with this compound. The following troubleshooting guide addresses common problems and provides practical solutions:

  • Precipitation in Working Solutions:

    • Problem: this compound precipitates when DMSO stock is added to aqueous buffers.
    • Solution: Ensure sequential addition of cosolvents as specified in Protocol 1 (Section 4.2.1). Pre-warm aqueous components to 37°C before adding DMSO stock. Consider moderate sonication (5-10 seconds) to resolubilize, but avoid excessive heating.
  • Reduced Biological Activity:

    • Problem: Unexpected decrease in potency despite proper formulation.
    • Solution: Verify stock solution age and storage conditions. Avoid repeated freeze-thaw cycles (limit to ≤3 cycles). Confirm DMSO quality and exclude water contamination. Check biological system for potential resistance mechanisms.
  • Cellular Toxicity at Low Concentrations:

    • Problem: Excessive cell death at concentrations below expected IC₅₀.
    • Solution: Ensure final DMSO concentration does not exceed 0.1% in cellular assays. Include vehicle controls with matched DMSO concentrations. Verify cell line sensitivity through dose-response curves.
Quality Control Recommendations

Maintaining compound integrity throughout experimental procedures is essential for generating reliable data. Implement the following quality control measures:

  • Stock Solution Verification: Periodically analyze stock solutions by HPLC to confirm concentration and detect potential degradation, particularly for long-term studies.
  • Biological Positive Controls: Include known proteasome inhibitors (e.g., bortezomib) as comparative controls in experimental designs.
  • Target Engagement Assays: Monitor accumulation of polyubiquitinated proteins by western blotting to confirm Rpn11 inhibition across experimental conditions.

Conclusion

This compound represents a valuable chemical probe for investigating proteasome biology and a promising therapeutic candidate with a unique mechanism of action distinct from conventional proteasome inhibitors. The solubility characteristics and formulation protocols outlined in these application notes provide researchers with comprehensive guidance for employing this compound effectively in both in vitro and in vivo systems. By adhering to the recommended procedures for solution preparation, storage, and experimental application, scientists can ensure compound stability, biological activity, and reproducibility across studies. The continued investigation of this compound and its derivatives holds significant potential for advancing our understanding of proteasomal function and developing novel anticancer strategies targeting protein homeostasis.

References

Capzimin stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

The table below summarizes key physicochemical data for Capzimin to guide your solution preparation.

Property Specification
Chemical Name 8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide] [1]
CAS Number 2084868-04-0 [2] [1]
Molecular Formula C₃₀H₂₄N₆O₂S₄ [2] [1]
Molecular Weight 628.81 g/mol [2] [1]
Purity ≥98% (HPLC) [1]
Storage (Powder) -20°C; stable for 3 years [2]
Appearance White to yellow solid powder [2]

Important Note: this compound is labeled "for research use only, not for human use" [2]. Standard laboratory safety practices should be followed when handling this compound.

Stock Solution Preparation

A stable, concentrated stock solution is foundational for consistent experimental results. The primary solvent is DMSO, in which this compound has high solubility.

Parameter Specification
Recommended Solvent DMSO [2]
Solubility in DMSO ≥ 55.67 mg/mL (≥ 88.53 mM) [2]
Common Stock Concentration 25.0 mg/mL (39.75 mM) [2]
Storage -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [2].

Preparation Protocol:

  • Calculate Mass: Determine the mass of this compound powder needed to achieve your desired stock concentration and volume.
  • Weigh: Accurately weigh the calculated mass using an analytical balance.
  • Dissolve: Transfer the powder to a suitable vial and add the required volume of pure, anhydrous DMSO.
  • Mix: Vortex or sonicate the mixture briefly until the solid is completely dissolved, resulting in a clear solution.
  • Aliquot: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
  • Label and Store: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store at -80°C for long-term stability (6 months) or at -20°C for shorter periods (1 month) [2].

Working Solution & In Vivo Formulation

For cell-based assays, dilute the DMSO stock solution into your cell culture medium. The final DMSO concentration should typically be kept below 0.1-1.0% to avoid cytotoxicity.

For animal studies, this compound can be formulated for administration. Below are two tested in vivo formulations. It is critical to add the solvents sequentially from left to right and ensure the solution is clear at each step before proceeding [2].

Formulation Composition Final Concentration
Formulation 1 (Aqueous) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] ≥ 2.5 mg/mL (3.98 mM) [2]
Formulation 2 (Oil-based) 10% DMSO + 90% Corn Oil [2] ≥ 2.5 mg/mL (3.98 mM) [2]

Example Preparation for Formulation 1: To prepare 1 mL of Formulation 1 for injection:

  • Add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.
  • Add 50 µL of Tween-80 to the mixture from step 1. Mix evenly.
  • Finally, add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL. Mix thoroughly [2].

Biological Activity & Experimental Data

This compound inhibits Rpn11, a deubiquitinating enzyme in the 19S regulatory particle of the proteasome, leading to the accumulation of polyubiquitinated proteins and cell death [3]. Key experimental data is summarized below.

Assay Type Details / Cell Line Result (GI₅₀ / IC₅₀)
Target Potency Rpn11 (biochemical assay) IC₅₀ = 0.34 µM [3]
Target Selectivity Csn5 IC₅₀ = 30 µM [2] [3] [1]
AMSH IC₅₀ = 4.5 µM [2] [3] [1]
BRCC36 IC₅₀ = 2.3 µM [2] [3] [1]
Cancer Cell Proliferation NCI-H460 (Non-small cell lung cancer) GI₅₀ = 0.7 µM [2] [3]
MCF7 (Breast cancer) GI₅₀ = 1.0 µM [2] [3]
SR (Leukemia) GI₅₀ = 0.67 µM [2]
K562 (Leukemia) GI₅₀ = 1.0 µM [2]

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for its application.

This compound This compound Rpn11 Rpn11 (PSMD14) 19S Proteasome Particle This compound->Rpn11 Inhibits Ub_Substrate Polyubiquitinated Protein Substrate Rpn11->Ub_Substrate Fails to Deubiquitinate Accumulation Accumulation of Polyubiquitinated Proteins Ub_Substrate->Accumulation UPR Unfolded Protein Response (UPR) Accumulation->UPR Outcome Inhibition of Cell Proliferation & Induction of Cell Death UPR->Outcome Assay_Ub In-Cell Western: Measure Polyubiquitinated Protein Levels Assay_Ub->Accumulation Assay_Prolif Cell Viability Assay (e.g., MTT, CTG) Assay_Prolif->Outcome

Key Application Notes

  • Mechanistic Distinction: Unlike classical proteasome inhibitors (e.g., Bortezomib) that target the catalytic β-subunits of the 20S core particle, this compound inhibits Rpn11 in the 19S regulatory particle, blocking substrate deubiquitination prior to degradation [4] [3]. This unique mechanism can be leveraged to study resistance to conventional proteasome inhibitors.
  • Evidence of Efficacy: this compound has demonstrated the ability to block the proliferation of various cancer cell lines, including those derived from solid tumors and blood cancers, with GI₅₀ values in the low micromolar to sub-micromolar range [2] [3].
  • Activity in Resistant Cells: Research indicates that this compound can stabilize proteasome substrates and induce cell death even in cancer cells resistant to Bortezomib, highlighting its potential as an alternative therapeutic strategy [3].

References

Application Notes: Using Capzimin in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin is a potent and specific small-molecule inhibitor of the proteasomal deubiquitinase PSMD14 (Rpn11), a subunit of the 19S regulatory particle [1] [2]. It offers a unique mechanism to inhibit the Ubiquitin-Proteasome System (UPS) by blocking substrate deubiquitination prior to degradation, which is distinct from the classical 20S core particle inhibitors like Bortezomib [1] [3].

Its application is particularly valuable for studying proteasome biology, protein homeostasis, and as a potential chemotherapeutic agent, showing efficacy even in Bortezomib-resistant cancer cells [1].


Table 1: Summary of this compound Concentrations in Cell Culture

The effective concentration of this compound can vary depending on the cell type and experimental goal. The table below summarizes concentrations and key findings from published studies.

Cell Line / System This compound Concentration Treatment Duration Key Experimental Findings Source Context

| H4 neuroglioma & HeLa cells | 10 µM | 4-24 hours | • Inhibited Golgi-to-ER retrograde transport. • Induced Golgi swelling. • Potently blocked macroautophagy. | [2] | | Macrophages (infected with Salmonella) | 20 µM | Not specified (high-throughput screen) | Significantly reduced intracellular bacterial load. | [4] | | Various cancer cells (e.g., multiple myeloma) | 1–10 µM | 4-18 hours | • Stabilized proteasome substrates. • Induced unfolded protein response. • Blocked proliferation of cancer cells, including Bortezomib-resistant lines. | [1] |


Detailed Experimental Protocols

Protocol 1: Inhibiting Macroautophagy and Golgi-to-ER Retrograde Transport

This protocol is adapted from studies in H4 human neuroglioma and HeLa cells [2].

Objective: To study the role of PSMD14 in membrane trafficking and autophagy.

Materials:

  • Cell Lines: H4 neuroglioma or HeLa cells.
  • Compound: this compound (stock solution, e.g., in DMSO).
  • Control: Vehicle control (e.g., DMSO at the same dilution).
  • Key Reagents: Culture medium (e.g., DMEM with 10% FBS), fixatives, antibodies for immunofluorescence (e.g., against GM130, Giantin, APP, LC3).

Method:

  • Cell Seeding and Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes) and allow them to adhere overnight.
  • Treatment: Treat cells with 10 µM this compound for 4 to 24 hours. Include a vehicle control group.
  • Analysis:
    • For Golgi Morphology: After treatment, fix cells and perform immunofluorescence staining for Golgi markers (e.g., GM130, Giantin). Analyze for swelling and fragmentation.
    • For Autophagy Flux: Treat cells under nutrient-starvation conditions (using EBSS medium) to induce autophagy. Monitor LC3 lipidation via western blot or the formation of LC3-positive puncta via immunofluorescence. This compound treatment should significantly reduce autophagic flux.

Notes: The inhibition of the proteolytic 20S core with MG132 does not recapitulate this phenotype, confirming the specific role of the 19S subunit PSMD14 in this pathway [2].

Protocol 2: Assessing Anti-Proliferative Effects in Cancer Cells

This protocol is based on experiments demonstrating this compound's efficacy against various cancer cell lines [1].

Objective: To evaluate the cytotoxic and substrate-stabilizing effects of this compound in cancer cells.

Materials:

  • Cell Lines: Cancer cell lines of interest (e.g., multiple myeloma, hepatocellular carcinoma).
  • Compound: this compound.
  • Assay Kits: Reagents for cell viability assays (e.g., MTT, CellTiter-Glo), western blot for polyubiquitinated proteins and apoptosis markers (e.g., cleaved PARP, caspase-3).

Method:

  • Cell Seeding: Seed cells in 96-well plates (for viability) or culture dishes (for protein analysis).
  • Dose-Response Treatment: Treat cells with a range of this compound concentrations (1 to 10 µM) for 18 to 24 hours.
  • Analysis:
    • Cell Viability: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 value.
    • Biochemical Analysis: Harvest cell lysates for western blotting. Look for:
      • Accumulation of high-molecular-weight polyubiquitinated proteins.
      • Induction of apoptosis markers (cleaved PARP, caspase-3).
      • Upregulation of Unfolded Protein Response (UPR) markers.

Notes: this compound stabilizes a subset of polyubiquitinated proteins that may differ from those stabilized by 20S proteasome inhibitors, highlighting its distinct mechanism [1].

Protocol 3: High-Throughput Screening for Host-Directed Antimicrobial Therapy

This protocol outlines how this compound was identified as a hit in a screen for compounds that enhance macrophage-mediated bacterial clearance [4].

Objective: To identify host-directed therapies that impair intracellular bacterial survival.

Materials:

  • Cells: Macrophages (e.g., primary or cell lines).
  • Pathogens: GFP-expressing bacteria (e.g., Salmonella enterica serovar Typhimurium).
  • Screening: High-content imaging system.

Method:

  • Infection: Infect macrophages with GFP-labeled bacteria.
  • Compound Addition: Add 20 µM this compound to the culture medium post-infection.
  • Incubation and Quantification: Incubate for the desired period. Use high-content imaging to quantify the number of intracellular GFP-positive bacteria per cell. A significant reduction indicates enhanced bacterial clearance.

Notes: In this context, this compound acts via a host-targeting mechanism, as it exhibits no direct antibacterial activity in axenic culture [4].


Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which this compound disrupts proteasome function and downstream cellular processes.

G cluster_26S 26S Proteasome This compound This compound Rpn11 Rpn11 This compound->Rpn11 Inhibits Proteasome Proteasome Proteasome->Rpn11 PolyUb_Chain PolyUb_Chain Rpn11->PolyUb_Chain  Cleaves (Deubiquitination)   Substrate Substrate Substrate->PolyUb_Chain Ubiquitinated PolyUb_Chain->Proteasome Recognition Accumulation Accumulation PolyUb_Chain->Accumulation  Stabilized by this compound   UPR UPR Accumulation->UPR Blocked_Prolif Blocked_Prolif Accumulation->Blocked_Prolif Golgi_Disruption Golgi_Disruption Accumulation->Golgi_Disruption Autophagy_Block Autophagy_Block Golgi_Disruption->Autophagy_Block Disrupts Retrograde Transport

Diagram Title: Cellular Consequences of Rpn11 Inhibition by this compound


Key Considerations for Researchers

  • Specificity: While this compound shows good selectivity for Rpn11 over related JAMM proteases (e.g., >5-fold over Csn5) and other metalloenzymes, off-target effects at higher concentrations cannot be fully ruled out [1]. Always include appropriate controls.
  • Solubility and Storage: Prepare a high-concentration stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture should typically not exceed 0.1%.
  • Combination Studies: Given its unique mechanism, this compound is an excellent candidate for combination studies with other agents, such as 20S proteasome inhibitors or chemotherapeutics, to explore synergistic effects [3].

References

Application Note: IC50 Determination for Capzimin Using an In-Cell Western Blot Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IC50 and the In-Cell Western Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug discovery, quantifying the concentration of a therapeutic compound required to inhibit a specific biological process or target by 50% [1]. Its accurate determination is essential for evaluating drug potency and efficacy.

While traditional Western blotting is a common technique, the In-Cell Western (ICW) assay offers a powerful, physiologically relevant alternative for IC50 analysis. This method combines the specificity of immunoassays with the protein analysis of Western blotting but is performed directly within intact, fixed cells. Key advantages include [1]:

  • Physiological Relevance: Proteins are analyzed within their native cellular environment, providing a more accurate representation of drug effects compared to methods requiring cell lysis.
  • High-Throughput Capability: The assay is formatted for multi-well plates, enabling the rapid testing of multiple compound concentrations and replicates simultaneously.
  • Quantitative and Multiplex Analysis: The use of fluorescently labeled antibodies allows for highly quantitative data collection and the potential to analyze multiple protein targets (e.g., a target protein and a loading control) in the same sample.

Experimental Workflow for Capzimin IC50 Determination

The following diagram outlines the core workflow for determining this compound's IC50 using an In-Cell Western assay. This process enables the generation of a dose-response curve from which the IC50 value is calculated.

G cluster_culture Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Image & Data Analysis Start Start IC50 Assay CC Culture Cells in Multi-well Plate Start->CC CT Treat with This compound Dose Range CC->CT Fix Cell Fixation and Permeabilization CT->Fix AB Antibody Incubation: Primary & Fluorescent Secondary Fix->AB Img Image Acquisition with Fluorescence Imager AB->Img Quant Signal Quantification and Normalization Img->Quant IC50 Nonlinear Regression for IC50 Calculation Quant->IC50

Detailed Protocol for Key Experimental Steps

Step 1: Cell Culture and Compound Treatment

  • Procedure: Plate cells expressing the target of this compound at an optimal density in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with a concentration gradient of this compound (e.g., from 1 nM to 100 µM, in serial dilutions). Include control wells for both maximum signal (vehicle-only treatment) and minimum signal (a known maximal inhibitor, if available). Incubate for the desired duration (e.g., 4-24 hours) [1].

Step 2: Cell Fixation and Permeabilization

  • Procedure: Aspirate the culture medium and gently wash the cells with PBS. Fix the cells using a 4% formaldehyde solution in PBS for 20 minutes at room temperature. Remove the fixative, wash with PBS, and then permeabilize the cells using a 0.1% Triton X-100 solution in PBS for 15 minutes. This step is crucial for allowing antibodies to access intracellular targets [1].

Step 3: Antibody Staining and Detection

  • Procedure:
    • Blocking: Incubate the fixed and permeabilized cells with a blocking buffer (e.g., 3-5% BSA in PBS) for at least 1 hour to prevent non-specific antibody binding.
    • Primary Antibody: Incubate with a validated primary antibody specific to the target protein of this compound (e.g., an antibody against a specific ubiquitin ligase or a downstream substrate) diluted in blocking buffer overnight at 4°C.
    • Washing: Wash the plate 3-4 times with PBS containing 0.1% Tween-20 (PBST).
    • Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., an IRDye 800CW or Alexa Fluor 680 conjugate) and a spectrally distinct fluorescent stain for total cellular protein (e.g., CellTag 700) for 1 hour at room temperature, protected from light [1].
    • Final Wash: Perform a final series of washes with PBST and then PBS.

Step 4: Image Acquisition and Data Analysis

  • Image Acquisition: Scan the plate using a fluorescence biomolecular imager (e.g., a LI-COR Odyssey or Azure Sapphire). Acquire images at the appropriate channels for your fluorescent labels [1].
  • Signal Quantification: Use image analysis software (e.g., ImageJ or the imager's proprietary software) to quantify the fluorescence intensity of the target signal in each well.
  • Normalization: Normalize the target protein signal to the total protein signal in each well to account for variations in cell number and overall staining efficiency.
  • IC50 Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Fit the normalized data to a dose-response model (e.g., a four-parameter logistic curve) using nonlinear regression analysis in software such as GraphPad Prism to determine the IC50 value [1].

Key Methodological Considerations for Western Blotting

The principles of SDS-PAGE are foundational to protein separation. The table below summarizes key parameters for successful gel electrophoresis, a technique that can also be adapted for validation of In-Cell Western results.

Table 1: SDS-PAGE Optimization Guide for Protein Separation

Parameter Consideration Application Note
Gel Percentage Protein Size Range Low MW (10-50 kDa): 15% gel. Mid MW (40-100 kDa): 12% gel. High MW (>70 kDa): 10% gel [2].
Sample Preparation Denaturation & Reduction Boil samples in Laemmli buffer with SDS and a fresh reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes to fully denature proteins [3] [2].
Buffer System pH and Composition Use a discontinuous Tris-glycine buffer system. The stacking gel (pH ~6.8) and resolving gel (pH ~8.8) create a moving boundary that sharpens bands [2].
Common Issues Troubleshooting Smiling bands: Incorrect buffer or excessive voltage. Smeared bands: Insufficient denaturation/reduction or high salt concentration. Multiple bands: Protein degradation (use protease inhibitors) [2].

Essential Controls for Robust Data Interpretation

  • Negative Controls: Include a no-primary-antibody control to confirm the specificity of the secondary antibody. Using a cell line known not to express the target protein is also a strong negative control [2].
  • Loading Controls: For both traditional and in-cell Westerns, use housekeeping proteins (e.g., β-actin, GAPDH) or total protein stains to normalize for variations in sample loading and transfer efficiency, which is critical for accurate quantitation [2].

References

Chemical Profile & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin is a potent, selective inhibitor of the proteasome isopeptidase Rpn11. Below is a summary of its key identifiers and storage requirements.

Property Specification
Chemical Name 8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide] [1]
CAS Number 2084868-04-0 [2] [1] [3]
Molecular Formula C₃₀H₂₄N₆O₂S₄ [2] [1] [3]
Molecular Weight 628.81 g/mol [2] [1] [3]
Purity ≥98% (HPLC) [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [2] [3].
Storage (Solution) -80°C for 6 months or -20°C for 1 month [2] [3].
Shipping Stable at ambient temperature for several days [3].

Solubility & Stock Solution Preparation

Proper reconstitution is critical for maintaining this compound's stability and activity in experiments.

Solvent Solubility Stock Solution Concentration
DMSO ≥ 55.67 mg/mL (88.53 mM) [2] [3] 25.0 mg/mL (clear solution) [2]

Preparation Instructions:

  • Stock Solution: To prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound powder in 1 mL of DMSO [2].
  • Aliquoting: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles [2].
  • Storage: Store aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1 year) [2].

In Vitro Experimental Protocols

The following section details methodologies for using this compound in cellular assays.

Cell Proliferation and Apoptosis Assay

This protocol is adapted from studies demonstrating that this compound blocks cancer cell proliferation and induces apoptosis [2] [4].

Key Findings from Literature:

  • Cell Lines: Experiments have been conducted in various cancer cell lines, including 22RV1, PC3 (prostate cancer), HCT116 (colon cancer), A549, and HEK-293T [2] [4].
  • Dosage: Cells were treated with this compound at a concentration of 5 μM for 48 hours to observe effects on protein stabilization and apoptosis [2].
  • Activity Measurement: Anti-proliferative activity (GI50) was determined after 72 hours using a Cell Titer-Glo viability assay. The median GI50 across 60 NCI cancer cell lines was 3.3 μM, with particular potency in leukemia (e.g., SR: GI50=0.67 μM) and solid tumor cells (e.g., MCF7: GI50=1.0 μM) [2].

Workflow Diagram

The following diagram outlines the key experimental steps for treating cells with this compound to assess its anti-proliferative and pro-apoptotic effects.

G Start Seed cancer cells (e.g., HCT116, 22RV1, PC3) Treat Treat with this compound (5 µM, 48-72 hours) Start->Treat Harvest Harvest Cells Treat->Harvest Analyze2 Viability Assay (Cell Titer-Glo) Harvest->Analyze2 Analy1 Analy1 Harvest->Analy1 Analyze1 Western Blot Analysis: Caspase 3, cleaved PARP Output Determine GI50 and Apoptotic Induction Analyze2->Output Analy1->Output P1 Concentration: 5 µM Duration: 48-72 hrs P2 Assay: Cell Titer-Glo for viability P3 Immunoblotting for apoptosis markers

Mechanism of Action and Selectivity

This compound inhibits the proteasome through a unique mechanism by targeting the Rpn11 subunit in the 19S regulatory particle, distinct from classical β5 subunit inhibitors like Bortezomib [4] [5].

Key Characteristics:

  • Target: Potent and moderately specific inhibitor of proteasome isopeptidase Rpn11 (Poh1) [2] [4].
  • Mechanism: Acts as a zinc chelator, binding to the catalytic Zn²⁺ ion in Rpn11's JAMM domain. It exhibits an uncompetitive inhibition mode, binding to the enzyme-substrate complex [4].
  • Selectivity Profile:
    • 80-fold selectivity for Rpn11 over Csn5 [2] [1].
    • 10-fold selectivity over AMSH [2] [1].
    • 6-fold selectivity over BRCC36 [2] [1].
    • Over 100-fold (>2 logs) less activity towards other metalloenzymes like HDAC6, MMP2, and carbonic anhydrase II [4] [5].
  • Cellular Effects: Treatment stabilizes polyubiquitinated proteins, induces the unfolded protein response, and blocks proliferation of cancer cells, including those resistant to Bortezomib [4] [5].

In Vivo Formulation Preparation

For animal studies, this compound can be formulated using one of the following protocols. Always prepare fresh in vivo formulations for optimal results [2] [3].

Formulation 1: Aqueous Solution

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [3].
  • Preparation:
    • Add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
    • Add 50 μL Tween-80 and mix evenly.
    • Add 450 μL of normal saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL [2] [3].
  • Result: Yields a clear solution with concentration ≥ 2.5 mg/mL (3.98 mM) [2].

Formulation 2: Oil-Based Solution

  • Composition: 10% DMSO + 90% Corn Oil [2] [3].
  • Preparation:
    • Add 100 μL of 25.0 mg/mL clear DMSO stock solution to 900 μL of corn oil and mix evenly [2] [3].

Critical Safety and Usage Notes

  • Research Use Only: this compound is strictly for research purposes and not for human diagnostic or therapeutic use [2] [1] [3].
  • Controlled Substance: Note that this product may be a controlled substance and not for sale in all territories [2].
  • Solution Stability: Aliquoting the DMSO stock solution is essential to prevent loss of potency from repeated freeze-thaw cycles. The stability of solutions is maximized at -80°C [2].
  • Solvent Order: When preparing in vivo formulations, add co-solvents sequentially in the order listed (left to right) to ensure a clear solution [2] [3].

References

Comprehensive Application Notes and Protocols for Assessing Capzimin's Antiproliferative Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Capzimin and Its Mechanism of Action

This compound represents a first-in-class inhibitor targeting the Rpn11 subunit of the 26S proteasome, offering an alternative therapeutic approach to conventional proteasome inhibitors. As a potent and moderately specific inhibitor of proteasome isopeptidase Rpn11, this compound demonstrates a novel mechanism of action distinct from FDA-approved proteasome inhibitors like bortezomib and carfilzomib, which target the β5 subunit of the 20S core particle [1]. The 26S proteasome is a vital cellular machine that maintains protein homeostasis through degradation of polyubiquitinated proteins, a process particularly crucial in multiple myeloma and other cancers [2]. Rpn11 is a Zn²⁺-dependent metalloisopeptidase located in the 19S regulatory particle that removes ubiquitin chains from substrates prior to their degradation, and its inhibition blocks the overall proteolytic function of the proteasome [3].

The molecular structure of this compound (C₃₀H₂₄N₆O₂S₄, CAS No. 2084868-04-0) was optimized from the initial fragment hit quinoline-8-thiol (8TQ) through structure-activity relationship studies [1] [3]. This compound exhibits >5-fold selectivity for Rpn11 over related JAMM proteases and >2-log selectivity against several other metalloenzymes, making it a valuable chemical tool for probing Rpn11 biology [2]. Unlike cysteine protease inhibitors that target the 20S core particle, this compound's mechanism involves coordination with the catalytic Zn²⁺ ion in Rpn11's JAMM domain, effectively blocking deubiquitination and subsequent protein degradation [3]. This unique mechanism of action enables this compound to overcome resistance to conventional proteasome inhibitors, showing significant activity against cancer cells resistant to bortezomib [1].

Quantitative Profiling of this compound Activity

Enzymatic Inhibition Profile

Table 1: Enzymatic inhibition profile of this compound against Rpn11 and related JAMM proteases

Enzyme Target IC₅₀ (μM) Selectivity Fold (vs Rpn11) Biological Context
Rpn11 (POH1) 0.34 1.0 19S proteasome regulatory particle
Csn5 30.0 ~80 COP9 signalosome
AMSH 4.5 ~10 Endosomal trafficking
BRCC36 2.3 ~6 BRCA1-DNA repair complex
GLO1 43.0 ~126 Glyoxalase system

This compound demonstrates remarkable selectivity for Rpn11 over other JAMM family deubiquitinases, with approximately 80-fold selectivity against Csn5, 10-fold against AMSH, and 6-fold against BRCC36 [1] [4]. This selectivity profile is particularly noteworthy given the high structural conservation among JAMM domain proteases. Furthermore, this compound shows minimal activity against non-JAMM metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II, with >100-fold selectivity for Rpn11 over these enzymes [1]. The exceptional selectivity of this compound makes it an ideal chemical probe for dissecting Rpn11-specific functions within the ubiquitin-proteasome system.

Cellular Antiproliferative Activity

Table 2: Antiproliferative activity of this compound across human cancer cell lines

Cell Line Cancer Type GI₅₀/IC₅₀ (μM) Assay Type Exposure Time
HeLa Cervical cancer 0.6 UbG76V-GFP degradation 72 hours
A549 Lung adenocarcinoma 3.8 Cell Titer-Glo viability 72 hours
HEK-293T Embryonic kidney 2.1 Cell Titer-Glo viability 72 hours
SR Leukemia 0.67 NCI-60 panel screening 72 hours
K562 Chronic myelogenous leukemia 1.0 NCI-60 panel screening 72 hours
NCI-H460 Non-small cell lung cancer 0.7 NCI-60 panel screening 72 hours
MCF7 Breast cancer 1.0 NCI-60 panel screening 72 hours
HCT116 Colorectal carcinoma Not determined (apoptosis induction) Caspase-3/PARP cleavage 24-48 hours

When screened against the NCI-60 cancer cell line panel, this compound exhibited a median GI₅₀ of 3.3 μM, demonstrating broad-spectrum antiproliferative activity across diverse cancer types [4] [5]. Particularly promising activity was observed in leukemia cells (SR and K562 cell lines with GI₅₀ values of 0.67 μM and 1 μM, respectively) and several solid tumor cell lines including NCI-H460 (non-small cell lung cancer; GI₅₀ = 0.7 μM) and MCF7 (breast cancer; GI₅₀ = 1.0 μM) [1] [4]. Importantly, this compound effectively induced apoptosis in cancer cells, as evidenced by cleavage of caspase-3 and PARP in HCT116 cells, confirming that the compound not only inhibits proliferation but also activates programmed cell death pathways [4].

Experimental Protocols and Methodologies

Rpn11 Inhibition Assay Protocol

Fluorescence Polarization Assay for Rpn11 Inhibition

The following protocol describes the standardized method for evaluating Rpn11 inhibition using fluorescence polarization, adapted from the original screening approach that identified this compound [1] [3]:

  • Assay Principle: This assay measures the deubiquitinating activity of Rpn11 using a proteasome substrate with four tandem ubiquitins (Ub4) followed by a peptide labeled with Oregon Green (Ub4peptideOG). Proteasome-mediated cleavage releases the peptideOG, resulting in fluorescence depolarization that can be quantitatively measured [1].

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM ATP
    • Dilute proteasome (human 26S) to 2 nM in assay buffer
    • Prepare Ub4peptideOG substrate stock solution at 100 nM in assay buffer
    • Prepare this compound serial dilutions in DMSO (final DMSO concentration not exceeding 1%)
  • Assay Procedure:

    • Add 10 μL of proteasome solution to each well of a black 384-well plate
    • Add 1 μL of this compound at varying concentrations or DMSO control
    • Pre-incubate for 15 minutes at 30°C
    • Initiate reaction by adding 10 μL of Ub4peptideOG substrate solution
    • Incubate for 30 minutes at 30°C
    • Measure fluorescence polarization using a plate reader (excitation: 485 nm, emission: 535 nm)
  • Data Analysis:

    • Calculate percentage inhibition relative to DMSO control (100% activity) and no enzyme background (0% activity)
    • Generate dose-response curves using non-linear regression analysis
    • Determine IC₅₀ values from triplicate experiments

This assay specifically measures Rpn11 activity as it is insensitive to cysteine-based deubiquitinase inhibitors and depends on ATP hydrolysis, characteristics unique to Rpn11 among proteasome-associated DUBs [1].

Cellular Proliferation and Viability Assays

Cell Titer-Glo Luminescent Cell Viability Assay

The following protocol details the standardized method for assessing this compound's antiproliferative effects across cancer cell lines:

  • Cell Culture Preparation:

    • Maintain cancer cell lines in appropriate media (RPMI-1640 or DMEM with 10% FBS) at 37°C in 5% CO₂
    • Harvest exponentially growing cells using trypsin-EDTA
    • Count cells using automated counter or hemocytometer
    • Dilute cells to 5,000-10,000 cells/100 μL in complete medium
  • Compound Treatment:

    • Seed cells in 96-well white-walled tissue culture plates (100 μL/well)
    • Pre-incubate plates for 24 hours at 37°C to allow cell attachment
    • Prepare this compound serial dilutions in complete medium (final DMSO concentration ≤0.1%)
    • Remove original medium and add 100 μL of compound-containing medium
    • Include vehicle control (DMSO) and blank (medium only) wells
    • Incubate plates for 72 hours at 37°C in 5% CO₂
  • Viability Measurement:

    • Equilibrate plates to room temperature for 30 minutes
    • Add 100 μL of Cell Titer-Glo reagent to each well
    • Mix contents for 2 minutes on an orbital shaker
    • Allow luminescence to stabilize for 10 minutes
    • Record luminescence using a plate-reading luminometer
  • Data Analysis:

    • Subtract blank values from all measurements
    • Calculate percentage viability relative to vehicle control
    • Generate dose-response curves using four-parameter logistic fit
    • Determine GI₅₀ values from at least three independent experiments

This protocol has been successfully applied to characterize this compound's antiproliferative effects across diverse cancer cell lines, including A549 (lung adenocarcinoma), HEK-293T (embryonic kidney), and various leukemia models [4].

Mechanistic Insights and Signaling Pathways

Proteasomal Protein Degradation Pathway and this compound Inhibition

The diagram below illustrates the mechanism of this compound action within the ubiquitin-proteasome system:

G UbiquitinatedProtein Ubiquitinated Protein Substrate ProteasomeRecognition 19S Regulatory Particle Recognition UbiquitinatedProtein->ProteasomeRecognition Rpn11Step Rpn11-Mediated Deubiquitination ProteasomeRecognition->Rpn11Step SubstrateTranslocation Substrate Translocation to 20S Core Particle Rpn11Step->SubstrateTranslocation UbiquitinRecycling Ubiquitin Recycling Rpn11Step->UbiquitinRecycling Ubiquitin Release Accumulation Accumulation of Polyubiquitinated Proteins Rpn11Step->Accumulation Inhibition Leads to ProteinDegradation Protein Degradation SubstrateTranslocation->ProteinDegradation This compound This compound Inhibition This compound->Rpn11Step Blocks UPR Unfolded Protein Response (UPR) Activation Accumulation->UPR CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Apoptosis Apoptosis Induction UPR->Apoptosis

This compound specifically targets the Rpn11 subunit within the 19S regulatory particle of the 26S proteasome, a Zn²⁺-dependent metalloisopeptidase that cleaves ubiquitin chains from substrates before their translocation into the 20S core particle for degradation [1] [6]. Inhibition of Rpn11's deubiquitination activity prevents substrate processing, leading to accumulation of polyubiquitinated proteins and subsequent induction of proteotoxic stress [1]. This cellular stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis through caspase-3 and PARP cleavage pathways [4] [5]. The mechanism is distinct from conventional proteasome inhibitors that target the catalytic sites within the 20S core particle, potentially allowing this compound to overcome resistance to existing therapies [1].

Comparison of Proteasome-Associated Deubiquitinases

Table 3: Proteasome-associated deubiquitinases and their therapeutic targeting

DUB Proteasome Association Catalytic Type Function Inhibitors
RPN11 Integral subunit JAMM metalloprotease Committed substrate deubiquitination This compound
USP14 Transient interactor Cysteine protease Substrate editing checkpoint IU1 series
UCH37 Stable component Cysteine protease Ubiquitin chain trimming -

The human 26S proteasome associates with three major deubiquitinases: Rpn11, USP14, and UCH37, each with distinct functions, localization, and catalytic mechanisms [6]. Unlike USP14 and UCH37, which can edit ubiquitin chains and potentially rescue substrates from degradation, Rpn11-mediated deubiquitination is coupled to substrate degradation and occurs after the commitment step [6]. This critical difference explains why Rpn11 inhibition leads to more profound blockade of proteasomal function compared to USP14 inhibition. The JAMM metalloprotease mechanism of Rpn11 distinguishes it from the cysteine protease activities of USP14 and UCH37, enabling development of specific metalloenzyme inhibitors like this compound that don't affect thiol-based DUBs [1] [3].

Research Applications and Therapeutic Implications

This compound serves as a valuable chemical tool for investigating proteasome biology and exploring novel therapeutic strategies for cancer treatment. Its demonstrated efficacy against bortezomib-resistant cancer cells suggests potential applications in overcoming resistance to conventional proteasome inhibitors [1]. Additionally, this compound's unique mechanism of action enables researchers to dissect the specific contributions of Rpn11 to proteasomal function, separate from other proteasome-associated DUB activities [6].

In cancer biology research, this compound can be utilized to study proteotoxic stress mechanisms and explore combination therapies that enhance unfolded protein response activation. The compound's broad-spectrum antiproliferative activity across the NCI-60 panel suggests potential utility in various cancer types, with particular promise in leukemia and solid tumors such as non-small cell lung cancer and breast cancer [4] [5]. Furthermore, this compound's ability to induce apoptosis in cancer cells makes it suitable for investigating cell death pathways activated by proteasome dysfunction.

For drug development applications, this compound represents a lead compound for developing Rpn11-targeted therapeutics. The detailed protocols provided enable researchers to evaluate next-generation Rpn11 inhibitors and assess their potency, selectivity, and cellular efficacy. The well-characterized selectivity profile of this compound against related JAMM proteases provides a benchmark for developing increasingly specific Rpn11 inhibitors [1] [3].

Technical Considerations and Protocol Optimization

Compound Handling and Storage
  • Solubility and Storage: this compound is soluble in DMSO at ≥55 mg/mL (88.53 mM) [4] [5]. For long-term storage, maintain powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). Stock solutions in DMSO should be stored at -80°C (stable for 2 years) or -20°C (stable for 1 year), with aliquoting recommended to avoid freeze-thaw cycles.

  • In Vivo Formulations: For animal studies, this compound can be formulated at 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (sequential addition required) [5]. Alternatively, 10% DMSO + 90% corn oil can be used for longer-duration studies.

Assay Optimization Tips
  • Enzymatic Assays: Include Zn²⁺ chelators like EDTA as controls to validate metal-dependent inhibition mechanisms [3]. The use of excess Zn(cyclen)²⁺ can competitively reverse this compound inhibition, confirming metal coordination as the inhibition mechanism [1].

  • Cellular Assays: Pre-treatment with MG132 (a proteasome inhibitor) enhances detection of UbG76V-GFP degradation, providing a more sensitive measure of Rpn11 inhibition in cellular contexts [4]. For apoptosis assays, optimize treatment duration (typically 24-48 hours) and include positive controls like staurosporine.

Conclusion

This compound represents a structurally and mechanistically distinct class of proteasome inhibitors that specifically target the Rpn11 subunit of the 19S regulatory particle. The comprehensive application notes and detailed protocols provided herein enable researchers to effectively evaluate this compound's enzymatic inhibition, cellular antiproliferative activity, and mechanism of action. The well-characterized selectivity profile and robust efficacy across diverse cancer cell lines position this compound as both a valuable chemical tool for probing proteasome biology and a promising lead compound for therapeutic development. These standardized protocols ensure reproducibility across research settings and facilitate comparative analysis of next-generation Rpn11 inhibitors.

References

Caspase Pathways and Assay Principle

Author: Smolecule Technical Support Team. Date: February 2026

Caspases are cysteine proteases that are central regulators of apoptosis. They are typically categorized as initiators (e.g., caspases-8, -9, -10) or executioners (e.g., caspases-3, -7) [1]. Activation of initiator caspases occurs through dimerization within multi-protein complexes, which in turn cleave and activate the executioner caspases that dismantle the cell [2] [3].

The following diagram illustrates the core hierarchy of caspase activation in the two main apoptotic pathways, which is crucial for contextualizing any caspase assay.

caspase_pathway Death Receptor\nLigation Death Receptor Ligation DISC Formation DISC Formation Death Receptor\nLigation->DISC Formation Extrinsic Pathway Cellular Stress Cellular Stress Cytochrome c\nRelease Cytochrome c Release Cellular Stress->Cytochrome c\nRelease Intrinsic Pathway Caspase-8\nActivation Caspase-8 Activation DISC Formation->Caspase-8\nActivation Caspase-3/7\nActivation Caspase-3/7 Activation Caspase-8\nActivation->Caspase-3/7\nActivation Execution of\nApoptosis Execution of Apoptosis Caspase-3/7\nActivation->Execution of\nApoptosis Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Caspase-9\nActivation Caspase-9 Activation Apoptosome\nFormation->Caspase-9\nActivation Caspase-9\nActivation->Caspase-3/7\nActivation

Most caspase activity assays use a similar core principle: a caspase-specific peptide sequence (like DEVD for caspases-3 and -7) is linked to a reporter molecule (e.g., a fluorogenic dye). Upon caspase-mediated cleavage, the reporter is released and produces a measurable signal [4] [2].

Caspase Assay Protocols

Here are detailed protocols for two common types of caspase assays that can be used to evaluate the efficacy of Capzimin.

Protocol 1: Real-Time Caspase-3/7 Activity Assay (Live-Cell Imaging)

This protocol uses the CellEvent Caspase-3/7 reagent and is designed for monitoring apoptosis dynamically in live cells without wash steps, preserving fragile apoptotic cells [4] [5].

  • Application: No-wash, real-time monitoring of ongoing caspase-3/7 activity in live cells.
  • Principle: The cell-permeant reagent contains the DEVD peptide conjugated to a nucleic acid-binding dye. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, allowing the dye to bind DNA and produce a bright fluorescent signal [4].

Step-by-Step Procedure:

  • Seed Cells: Plate adherent cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of growth medium. Incubate overnight to allow cells to adhere and reach ~30% confluence [5].
  • Prepare Staining Solution: Dilute the CellEvent Caspase-3/7 Green or Red reagent in your cell culture medium to a final working concentration of 5 µM [5].
  • Treat Cells and Add Reagent:
    • Aspirate the old growth medium from the wells.
    • Add 100 µL of the fresh medium containing the prepared caspase reagent and your desired drug treatments (e.g., apoptosis inducers and/or this compound at various concentrations).
  • Live-Cell Imaging:
    • Place the plate into a live-cell imaging system (e.g., IncuCyte) pre-warmed to 37°C.
    • Capture images every 2-3 hours using a 10x or 20x objective.
    • Use standard FITC (Green) or Texas Red (Red) filter sets for detection [4] [5].

Key Considerations:

  • Fixability: The signal from this reagent survives formaldehyde fixation, allowing for endpoint analysis and immunocytochemistry [4].
  • Inhibition Control: To confirm specificity, include a control well pre-treated with a caspase-3/7 inhibitor. This should drastically reduce the signal upon induction of apoptosis [4].
Protocol 2: End-Point Caspase Detection Kit (for Microscopy)

This protocol uses the Image-iT LIVE Kits, which employ a different mechanism based on fluorescently labeled inhibitors of caspases (FLICs) that covalently bind to active caspase enzymes [4].

  • Application: End-point assay for the detection of active caspases at a specific snapshot in time.
  • Principle: A cell-permeant, fluorescently-labeled peptide (e.g., FAM-DEVD-FMK for caspase-3/7) binds irreversibly to the active site of caspases. Unbound reagent is washed away, and the remaining fluorescence directly indicates the amount of active caspase present when the inhibitor was added [4].

Step-by-Step Procedure:

  • Induce Apoptosis and Treat: Grow and treat cells (e.g., with an apoptosis inducer with or without this compound) in a culture dish.
  • Add FLIC Reagent: Add the diluted FAM-DEVD-FMK (or SR-DEVD-FMK) reagent directly to the culture medium. The recommended dilution is typically 1:150 (e.g., from a 30X stock solution). Incubate for 30-60 minutes at 37°C.
  • Wash Cells: Perform one or two wash steps with the provided buffer or PBS to remove the excess, unbound reagent.
  • Fix Cells (Optional): Fix cells if subsequent immunostaining or delayed imaging is required.
  • Image: Visualize the fluorescent signal using a fluorescence microscope with standard FITC or TRITC filters [4].

Key Considerations:

  • Timing is Critical: Caspase activation is an early and transient event in apoptosis. Performing a time-course experiment is essential to capture the peak of activity, as the signal may decrease at later time points when cells undergo secondary necrosis [6].
  • Multiplexing: These kits often include nuclear counterstains like Hoechst 33342 or viability probes like propidium iodide, allowing for multiplexed analysis of apoptosis, cell count, and viability in the same sample [4].

Caspase Assay Comparison

The table below summarizes the key features of these and other common assay types to help you select the most appropriate method for your research on this compound.

Assay Type / Product Detection Mechanism Caspase Target Key Features Best Suited For
Real-Time (CellEvent) [4] [5] Fluorogenic substrate (DEVD-dye) Caspase-3/7 No-wash, live-cell, kinetic data, fixable Monitoring dynamics of apoptosis in live cells over time.
End-Point (Image-iT LIVE) [4] Irreversible binding (FLIC) Caspase-3/7 or Poly-caspases (VAD) Wash required, end-point, highly specific Snapshot analysis of caspase activity at a precise time point.
Luminescent (Caspase-Glo) [6] Luminescent substrate (DEVD-luciferin) Caspase-3/7 Homogeneous, "add-mix-measure", high-throughput Simple, high-throughput screening in microplates.
Western Blot [1] Antibody detection of cleaved fragments Specific caspases or cleavage products (e.g., cleaved PARP) Semi-quantitative, confirms proteolysis Validating cleavage of specific caspase targets or substrates.

Critical Experimental Design Considerations

When applying these protocols to study this compound, please pay close attention to the following points:

  • Specificity and Validation: Peptide-based substrates are not absolutely specific. A substrate like DEVD, optimal for caspase-3, can also be cleaved by other caspases (e.g., caspase-8) at high concentrations [2]. It is crucial to use orthogonal methods, such as Western blotting for caspase cleavage fragments, to confirm your results [2].
  • Time Course and Dosage: The timing and level of caspase activation are highly dependent on the cell type, the strength of the apoptotic stimulus, and the drug dosage [6]. A high dose of an inducer might lead to a rapid, transient caspase peak that is easy to miss, while a lower dose may produce a more sustained signal. Always perform preliminary experiments to establish the optimal timing and dosage [6].
  • Multiplexing for Accuracy: Apoptosis is a multi-step process. To avoid misinterpretation, multiplex caspase activity with a direct viability or cytotoxicity assay. Normalizing caspase activity to the number of viable cells at the time of measurement provides a much more accurate picture of the apoptotic response [6].

References

Capzimin selectivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin Selectivity Profile

The table below summarizes key selectivity data for this compound (also referred to as compound 3027 in research literature):

Target / Enzyme IC₅₀ or Potency Selectivity Fold-Change (vs. Rpn11) Notes
Rpn11 (PSMD14) IC₅₀ = 0.34 μM [1] Baseline Potent inhibition; chelates catalytic Zn²⁺ [2].
CSN5 IC₅₀ = 30 μM [1] ~80-fold selective for Rpn11 [2] [1] Related JAMM protease.
AMSH IC₅₀ = 4.5 μM [1] ~10-fold selective for Rpn11 [1] Related JAMM protease.
BRCC36 IC₅₀ = 2.3 μM [1] ~6-fold selective for Rpn11 [1] Related JAMM protease.
Other Metalloenzymes IC₅₀ >> (e.g., 43 μM for GLO1) [1] >2 logs (100-fold) selective for Rpn11 [3] [4] Includes HDAC6, MMP2, MMP12, Carbonic Anhydrase II [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered when working with this compound.

FAQ 1: My assay shows a lack of selectivity for Rpn11 over other JAMM proteases. What could be wrong?

  • Potential Cause: Use of monomeric protein constructs.
    • Solution: Rpn11 and CSN5 are only catalytically active and exhibit proper inhibitor binding within their native heterodimeric complexes (Rpn11 with Rpn8, and CSN5 with CSN6) [2]. Using monomeric proteins for assays can lead to unrealistic conformational changes and misleading selectivity results. Always use the relevant heterodimeric complex in your biochemical assays [2].
  • Potential Cause: The "Ins-1" loop is in a closed conformation.
    • Solution: Computational studies indicate that the "Ins-1" loop near the active site can obstruct inhibitor access. Ensure your experimental or computational model uses a structure where this loop is in an "open" conformation [2].

FAQ 2: The potency of this compound in my cellular assays is lower than expected.

  • Potential Cause: The compound's cellular permeability or stability is suboptimal.
    • Solution: this compound was developed from a screening hit (Quinoline-8-thiol, 8TQ) through Structure-Activity Relationship (SAR) efforts to improve both potency and specificity [1]. If using an analog, verify its stability in cellular environments. The anti-proliferative effects of this compound have been demonstrated in cancer cells, including those resistant to Bortezomib [1] [4].

FAQ 3: How does this compound achieve its selectivity mechanism?

  • Explanation: The selectivity is not solely determined by zinc chelation in the active site. While this compound chelates the catalytic Zn²⁺ ion in a bidentate manner, its primary selectivity arises from specific interactions with residues in the distal ubiquitin-binding site of the target JAMM proteases [2]. These unique interactions within the Rpn8-Rpn11 heterodimer are key to its selectivity over the CSN5-CSN6 complex [2].

Experimental Protocols & Workflows

Validated Biochemical Assay for Rpn11 Inhibition

The following workflow and diagram outline a robust fluorescence polarization assay used to discover and characterize this compound [1].

  • Assay Principle: A substrate (Ub4-peptideOG) consisting of a tetrameric ubiquitin chain (Ub4) linked to an Oregon Green (OG)-labeled peptide is incubated with the proteasome (or Rpn11-Rpn8 heterodimer). Rpn11's DUB activity cleaves the peptideOG, releasing it and causing a measurable drop in fluorescence polarization [1].
  • Procedure:
    • Prepare the assay buffer with the Ub4-peptideOG substrate.
    • Pre-incubate your proteasome/Rpn11-Rpn8 complex with this compound (or control) across a range of concentrations.
    • Initiate the reaction by adding the enzyme-inhibitor mix to the substrate.
    • Incubate for a set time and measure the fluorescence polarization.
    • Calculate % inhibition and IC₅₀ values from the dose-response curve.
  • Secondary Screens: To rule out non-specific effects, counter-screen hits against other enzymes:
    • Test against thrombin to exclude fluorescent interferers.
    • Test against other metalloenzymes (e.g., MMP-2) to establish selectivity [1].

G start Start Assay sub1 Prepare Ub4-peptideOG Substrate start->sub1 sub2 Pre-incubate Rpn8-Rpn11 Complex with this compound sub1->sub2 sub3 Mix Enzyme-Inhibitor with Substrate sub2->sub3 sub4 Incubate to Allow DUB Reaction sub3->sub4 sub5 Measure Fluorescence Polarization sub4->sub5 sub6 Analyze Data & Calculate IC₅₀ sub5->sub6 counter Counter-Screen vs. Thrombin/MMP-2 sub5->counter end Assay Complete sub6->end

Cellular Target Engagement Assay

To confirm this compound acts on-target in cells, you can monitor the stabilization of proteasome substrates [1] [5].

  • Procedure:
    • Treat cells (e.g., multiple myeloma cell lines) with this compound.
    • Use western blotting to detect the accumulation of polyubiquitinated proteins.
    • Monitor the induction of the Unfolded Protein Response (UPR), a known downstream effect of proteasome inhibition [1].
    • Assess anti-proliferative effects via cell viability assays (e.g., MTT, CellTiter-Glo).

Mechanism of Action and Selectivity Diagram

The following diagram illustrates the key structural insights for this compound's selectivity, crucial for rational drug design.

G This compound This compound MoleculeQuinoline-8-thiol derivativeZn²⁺ Chelating Group Rpn11_Complex Rpn11-Rpn8 HeterodimerDistal Ub SiteHigh-Affinity BindingZn²⁺ Active SiteBidentate Chelation This compound->Rpn11_Complex:zn 1. Zn²⁺ Chelation This compound->Rpn11_Complex:distal 2. Specific Interactions CSN5_Complex CSN5-CSN6 HeterodimerDistal Ub SiteLow-Affinity BindingZn²⁺ Active SiteBidentate Chelation This compound->CSN5_Complex:zn 1. Zn²⁺ Chelation This compound->CSN5_Complex:distal 2. Weak Interactions Outcome1 Potent Inhibition ~80-fold Selectivity Rpn11_Complex->Outcome1 Outcome2 Weak Inhibition CSN5_Complex->Outcome2

References

Capzimin Handling & Stability FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Information Recommendations & Protocols
General Solubility Soluble in DMSO (≥55.67 mg/mL). "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" [1]. Use newly opened, anhydrous DMSO to prepare stock solutions.
Stock Solution Stability Long-term Storage: Up to 2 years at -80°C; up to 1 year at -20°C [1]. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Working Solution Stability No specific data on the stability of diluted working solutions in aqueous buffers is available. It is recommended to prepare working solutions freshly on the same day of use [1].
In Vitro & In Vivo Formulations Can be formulated for in vivo studies using solvents like DMSO, PEG300, Tween-80, and saline or corn oil [1]. Follow specific preparation protocols to ensure solubility and stability in the final biological matrix.

Experimental Protocols for Capzimin

Here are detailed methodologies for key experiments cited in the literature, which can serve as a reference for your own experimental design.

Protocol 1: Assessing Antiproliferative Activity (Cell Titer-Glo Assay)

This protocol is based on experiments used to determine the IC₅₀ of this compound in various cancer cell lines [1].

  • Cell Seeding: Seed cells (e.g., A549, HEK-293T) in a 96-well plate at an appropriate density.
  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations. The published studies used a 72-hour incubation period [1].
  • Viability Measurement: After the incubation, equilibr the plate and its contents to room temperature. Add a volume of Cell Titer-Glo Reagent equal to the volume of cell culture medium present in each well.
  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate reader.
Protocol 2: Detection of Apoptosis Markers by Western Blot

This method was used to confirm that this compound induces apoptosis in HCT116 cells [1].

  • Cell Treatment: Treat cells (e.g., HCT116) with your chosen concentration of this compound for a predetermined time.
  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to remove cellular debris and determine the protein concentration of the supernatant.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and then transfer onto a nitrocellulose or PVDF membrane.
  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against cleaved caspase-3 and caspase-cleaved PARP. Afterwards, incubate with an appropriate HRP-conjugated secondary antibody.
  • Signal Detection: Use enhanced chemiluminescence (ECL) reagent to visualize the protein bands, confirming the induction of apoptosis.
Protocol 3: Preparing an In Vivo Dosing Solution

This is a general protocol for preparing a solution for animal studies, based on the information provided by commercial suppliers [1].

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
  • Working Solution: Sequentially mix the stock solution with co-solvents. For a typical formulation:
    • Add 100 µL of DMSO stock solution to 400 µL of PEG300 and mix well.
    • Add 50 µL of Tween-80 and mix well.
    • Finally, add 450 µL of saline to adjust the volume to 1 mL. The solution should appear clear.
  • Administration: Use the prepared solution immediately for in vivo administration [1].

Experimental Workflow for this compound Analysis

The diagram below outlines a general logical workflow for designing experiments with this compound, from preparation to key assays.

Start Start Experiment with this compound Prep Prepare Stock Solution (Newly opened DMSO) Start->Prep Storage Aliquot & Store (-80°C for long-term) Prep->Storage Note Prepare working solutions freshly on day of use Storage->Note Assay Perform Key Assays Apoptosis Apoptosis Assay (Western Blot for cleaved Caspase-3/PARP) Assay->Apoptosis Prolif Proliferation Assay (Cell Titer-Glo) Assay->Prolif InVivo In Vivo Study (Prepare formulation in co-solvents) Assay->InVivo Note->Assay

Important Technical Notes

  • Stability Data Limitations: The available data confirms the stability of frozen stock solutions but does not specify the stability of diluted working solutions in cell culture media or aqueous buffers. The recommendation is to prepare these fresh for each use [1].
  • Monitoring Stability: In the absence of specific degradation data, you should monitor your solutions for any visual signs of precipitation or cloudiness. For critical, long-term studies, consider validating stability using analytical methods like HPLC.
  • Solvent Control: Always include vehicle controls (e.g., DMSO at the same concentration used for this compound treatment) in your experiments to account for any potential effects of the solvent itself.

References

Understanding Capzimin and Permeability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is Capzimin and why is its permeability a challenge?

This compound is a quinoline-8-thiol derivative known to target the proteasomal Rpn11 active-site zinc. However, it also inhibits other metalloenzymes like BRCC36 and AMSH, indicating a potential challenge in achieving selectivity [1]. Improving its cell permeability is crucial for enhancing its efficacy and reducing off-target effects.

How can I assess this compound's cellular permeability?

The Caco-2 cell line, derived from human colon carcinoma, is a standard in vitro model for predicting intestinal absorption and permeability [2] [3]. The assay measures the Apparent Permeability Coefficient (Papp), which correlates with in vivo absorption.

The table below outlines the standard interpretation of Papp values for predicting absorption [2] [3]:

In vitro Papp Value (cm/s) Predicted In Vivo Absorption
Papp ≤ 1.0 × 10⁻⁶ Low (0-20%)
1.0 × 10⁻⁶ < Papp ≤ 10 × 10⁻⁶ Medium (20-70%)
Papp > 10 × 10⁻⁶ High (70-100%)

Experimental Protocol: Caco-2 Permeability Assay

Here is a detailed methodology for a key experiment to evaluate compound permeability, based on standardized protocols [3] [4].

1. Cell Culture and Monolayer Preparation

  • Cell Line: Use Caco-2 cells (e.g., HTB-37).
  • Culture: Seed cells on collagen-coated transwell inserts to create a semi-porous polyester filter support.
  • Differentiation: Culture cells at 37°C for 15-21 days, changing the medium every two days to allow the formation of a confluent and differentiated monolayer that mimics the intestinal barrier [3]. Accelerated 5-day models using sodium butyrate are also available for higher throughput [4].

2. Monolayer Integrity Validation Before the assay, verify the monolayer integrity using:

  • Transepithelial Electrical Resistance (TEER): A TEER value > 1000 Ω·cm² (for 24-well plates) indicates tight junction formation [3].
  • Paracellular Flux: Use a low-permeability marker like Lucifer Yellow (LY). An LY Papp ≤ 1 × 10⁻⁶ cm/s and paracellular flux ≤ 0.5% confirm acceptable integrity [3].

3. Permeability Assay

  • Directions: Test permeability in both Apical-to-Basal (A-B) and Basal-to-Apical (B-A) directions to identify efflux transporter involvement.
  • Concentration: A suggested starting concentration is 10 µM for the test compound [3].
  • Incubation: Perform the assay for 2 hours, sampling from both donor and receiver compartments.
  • Analysis: Quantify compound concentration using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS) [4].

4. Data Calculation and Analysis Calculate the Papp (cm/s) using the formula: Papp = (dQ/dt) / (A × C₀) Where:

  • dQ/dt is the transport rate (nmol/s).
  • A is the surface area of the transwell membrane (cm²).
  • C₀ is the initial concentration in the donor compartment (nmol/mL) [3].

Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) [3].

Strategies for Improving Permeability

Based on general strategies for enhancing drug delivery, here are approaches you can investigate for this compound:

1. Formulation-Based Strategies

  • Lipid-Based Systems: Incorporate this compound into liposomes or nanostructured lipid carriers. These systems can improve solubility and facilitate passive diffusion across cell membranes [5] [6].
  • Polymer Nanoparticles: Use biodegradable polymers to create nanoparticles that protect the drug and enhance its absorption profile [6].
  • Prodrug Approach: Chemically modify this compound to create a prodrug with higher lipophilicity or one that targets specific nutrient transporters. The prodrug would be converted back to the active form inside the cell [6].

2. Targeting Cellular Transport Mechanisms

  • Inhibit Efflux Pumps: Co-administer efflux pump inhibitors (e.g., Verapamil for P-gp) to increase intracellular concentration of this compound [3].
  • Utilize Influx Transporters: Design formulations that leverage receptor-mediated (e.g., Transferrin Receptor) or carrier-mediated transcytosis (e.g., glucose transporters) to actively shuttle the drug into cells [5] [6].

The following diagram summarizes the core strategies for improving cell permeability.

This compound Permeability This compound Permeability Formulation Strategies Formulation Strategies This compound Permeability->Formulation Strategies Leverage Transporters Leverage Transporters This compound Permeability->Leverage Transporters Prodrug Approach Prodrug Approach Formulation Strategies->Prodrug Approach Lipid-Based Systems Lipid-Based Systems Formulation Strategies->Lipid-Based Systems Polymer Nanoparticles Polymer Nanoparticles Formulation Strategies->Polymer Nanoparticles Inhibit Efflux Pumps Inhibit Efflux Pumps Leverage Transporters->Inhibit Efflux Pumps Utilize Influx Transport Utilize Influx Transport Leverage Transporters->Utilize Influx Transport

Troubleshooting Common Issues

FAQ 1: We observe low permeability for this compound. What are the first parameters to check?

  • Verify Monolayer Integrity: Always confirm that TEER and Lucifer Yellow flux values are within acceptance criteria before running the assay with your compound. High background leakage will invalidate your results.
  • Check Solubility and Stability: Ensure this compound is fully dissolved in the buffer and does not precipitate or degrade during the 2-hour experiment. Analyze samples using LC-MS to confirm the stability of the parent compound.
  • Confirm Analytical Method: Validate that your LC-MS method has sufficient sensitivity and a linear dynamic range to accurately quantify the transported amount of this compound.

FAQ 2: The Efflux Ratio for this compound is high. What does this mean and how can we proceed?

  • Interpretation: A high Efflux Ratio (e.g., >2) strongly suggests that this compound is a substrate for active efflux transporters like P-gp. This is a common cause of poor permeability and low intracellular concentration.
  • Next Steps:
    • Use a Specific Inhibitor: Repeat the B-A assay in the presence of a known P-gp inhibitor like Verapamil [3]. A significant reduction in the ER confirms P-gp involvement.
    • Formulate with an Inhibitor: Explore co-formulating this compound with an efflux pump inhibitor.
    • Chemical Modification: Modify the chemical structure of this compound to reduce its recognition by efflux transporters.

References

Understanding Capzimin's Mechanism and Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin is a potent and specific inhibitor of the proteasomal deubiquitinase Rpn11 (POH1/PSMD14), a subunit of the 19S regulatory particle [1] [2]. Its mechanism of action is distinct from classical proteasome inhibitors like Bortezomib, which target the 20S core's catalytic sites.

The table below summarizes its key characteristics and the hypothesized sources of its toxicity.

Aspect Description Implication for Toxicity
Molecular Target Rpn11 (POH1/PSMD14), a JAMM metalloprotease in the 19S proteasome lid [1]. Target is essential for viability of both normal and cancer cells.
Mechanism of Action Inhibits deubiquitinating activity by chelating the catalytic Zn²⁺ ion, blocking substrate degradation [1]. Leads to accumulation of polyubiquitinated proteins and proteotoxic stress [1].
Cellular Outcome Induces Unfolded Protein Response (UPR) and blocks proliferation of cancer cells, including those resistant to Bortezomib [1]. UPR activation can trigger apoptosis pathways.
Selectivity >5-fold selectivity for Rpn11 over related JAMM proteases (e.g., Csn5, AMSH); >2-log selectivity over other metalloenzymes (HDAC6, MMPs) [1]. High selectivity reduces off-target effects, suggesting toxicity is primarily on-target.
Key Differentiator Does not directly inhibit the 20S core's chymotrypsin-like, trypsin-like, or caspase-like activities [1]. Toxicity profile differs from 20S inhibitors; may not cause overlapping side effects (e.g., peripheral neuropathy).

The following diagram illustrates the mechanism of this compound and the subsequent cellular signaling that leads to toxicity, based on proteomic and cell biological data [1].

G This compound This compound Rpn11 19S Proteasome Subunit Rpn11 This compound->Rpn11  Inhibits Proteasome_Function Impaired Substrate Deubiquitination & Degradation Rpn11->Proteasome_Function  Disrupts Ub_Proteins Accumulation of Polyubiquitinated Proteins Proteasome_Function->Ub_Proteins Proteotoxic_Stress Proteotoxic Stress UPR Unfolded Protein Response (UPR) Proteotoxic_Stress->UPR Cell_Fate Cell Fate Decision (Cell Cycle Arrest / Apoptosis) UPR->Cell_Fate Ub_Profiles Ub_Profiles Ub_Profiles->Proteotoxic_Stress

Experimental Strategies for Toxicity Mitigation

Since no direct "antidote" for this compound exists, you can explore these research-driven strategies to manage its effects in experimental models.

Optimize Dosing and Scheduling

A pulsatile or intermittent dosing schedule could allow normal cells to recover from proteotoxic stress.

  • Strategy: Test lower concentrations and shorter exposure times. Establish a dose-response curve to find a window that effectively inhibits cancer cell proliferation while sparing the viability of your specific non-malignant control cells.
  • Evidence: This approach is clinically validated with other proteasome inhibitors like Bortezomib to manage toxicity in patients.
Investigate Combination with Protective Agents

Co-treatment with agents that alleviate proteotoxic stress might confer protection.

  • Strategy: Consider combining this compound with chemical or molecular modulators of the Heat Shock Response (HSR) or the Unfolded Protein Response (UPR).
  • Evidence: The HSR, regulated by HSF1, is a key survival mechanism for tumor cells under proteotoxic stress [3]. Mild HSR activators could potentially help normal cells cope, but caution is needed as this may also protect cancer cells.
Exploit Cancer Cell-Specific Vulnerabilities

The toxicity of proteasome disruption is often more pronounced in cancer cells due to their higher baseline levels of proteotoxic stress.

  • Strategy: Compare the effects of this compound between cancer cells and relevant non-transformed cell lines. Monitor established markers of proteotoxicity, such as the accumulation of polyubiquitinated proteins and upregulation of UPR/HSR markers (e.g., HSP70, XBP1s, ATF4) [3] [4].
  • Evidence: Research on the 19S subunit PSMD1 shows that its depletion induces DNA damage and apoptosis preferentially in cancer cells, irrespective of p53 status [5]. This suggests that targeting 19S function has an inherent therapeutic window.

Key Experimental Protocols for Assessment

To systematically investigate this compound's toxicity, you can implement the following standard protocols.

Protocol 1: Assessing Proteasome Inhibition and Stress Response

This workflow helps confirm on-target activity and the subsequent cellular response.

G Start Treat Cells with This compound or Vehicle Step1 Harvest Cell Lysates Start->Step1 Step2 Western Blot Analysis Step1->Step2 Step3 Quantitative PCR (qPCR) Step1->Step3 Metric1 Metric: Levels of Polyubiquitinated Proteins Step2->Metric1 Metric2 Metric: UPR/HSR Marker Expression (HSP70, ATF4, XBP1s) Step2->Metric2 Metric3 Metric: Transcript Levels of Chaperones (e.g., HSP70, HSP40) Step3->Metric3

Detailed Steps:

  • Cell Treatment: Treat your experimental cells (both cancer and normal counterparts if available) with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 4-24 hours [1].
  • Western Blot:
    • Use an anti-polyubiquitin (FK2) antibody to detect the accumulation of ubiquitinated proteins [4].
    • Probe for HSP70 (a marker of HSR) and ATF4 (a marker of UPR) [3] [4].
    • Use GAPDH or β-Actin as a loading control.
  • qPCR: Measure mRNA levels of heat shock proteins (e.g., HSPA1A/HSP70, DNAJA1/HSP40) and UPR-related genes (e.g., XBP1s) [3].
Protocol 2: Evaluating Cell Fate and Viability

This protocol assesses the ultimate phenotypic consequences of this compound treatment.

Assay Purpose Key Steps Interpretation

| Clonogenic Survival | Measures long-term reproductive cell death. | 1. Seed cells at low density. 2. Treat with this compound for 1-2 cell cycles. 3. Wash off drug, allow colonies to form (7-14 days). 4. Fix, stain (e.g., crystal violet), and count colonies. | A significant reduction in colony formation indicates potent and lasting anti-proliferative effects. | | Annexin V / Propidium Iodide (PI) Staining | Quantifies apoptosis. | 1. Harvest cells after treatment. 2. Stain with FITC-Annexin V and PI. 3. Analyze by flow cytometry. | Annexin V+/PI-: Early apoptosis. Annexin V+/PI+: Late apoptosis/necrosis. | | Cell Cycle Analysis | Identifies cell cycle arrest. | 1. Fix cells in ethanol. 2. Stain DNA with PI/RNase. 3. Analyze DNA content by flow cytometry. | Look for an increase in the G2/M population (a common response to proteotoxic stress) or the subG1 peak (indicative of apoptosis) [5]. |

Research Notes and Future Directions

  • Specificity is Relative: While this compound shows good selectivity, at higher concentrations, it may inhibit other JAMM proteases like BRCC36 [1] [6]. If your model involves inflammatory signaling, this off-target effect could contribute to toxicity.
  • Explore Alternative Mechanisms: Recent studies show that loss of 19S subunits can lead to unexpected ubiquitin-independent degradation of specific proteins by the 20S proteasome [7] [8]. This secondary effect could contribute to the cellular phenotype and should be considered in mechanistic studies.

References

Selectivity Profile of Capzimin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on Capzimin's inhibition potency (IC₅₀) across its primary target and related enzymes.

Enzyme Target Enzyme Family Reported IC₅₀ Selectivity (Fold vs. Rpn11) Notes
Rpn11 (POH1/PSMD14) JAMM Metalloprotease 0.34 μM (Primary Target) [1]
BRCC36 JAMM Metalloprotease 2.3 μM ~7-fold less selective [1]
AMSH JAMM Metalloprotease 4.5 μM ~13-fold less selective [1]
CSN5 JAMM Metalloprotease 30 μM ~80-fold more selective [1] [2]
Glyoxalase I (GLO1) Metalloenzyme 43 μM ~125-fold more selective Non-JAMM enzyme [1]
HDAC6, MMP2, MMP12, hCAII Various Metalloenzymes >100 μM > 2 logs (~100-fold) more selective [1]

The diagram below illustrates the core mechanism of action and primary selectivity of this compound.

G This compound This compound Rpn11 Rpn11 (POH1/PSMD14) Primary Target This compound->Rpn11 Potently Inhibits OtherJAMM Other JAMM Proteases (BRCC36, AMSH) Weak Inhibition This compound->OtherJAMM Moderately Inhibits CSN5 CSN5 Minimal Inhibition This compound->CSN5 Weakly Inhibits NonJAMM Non-JAMM Metalloenzymes (HDAC6, MMPs, etc.) Negligible Inhibition This compound->NonJAMM Does Not Inhibit SubstrateStabilization Stabilization of Proteasome Substrates Rpn11->SubstrateStabilization Leads to UPR Unfolded Protein Response (UPR) SubstrateStabilization->UPR AntiProliferation Anti-proliferative Effects SubstrateStabilization->AntiProliferation

Key Insights for Experimental Design

  • Primary Mechanism: this compound inhibits Rpn11 by chelating the catalytic Zn²⁺ ion in its JAMM domain [1] [3]. This activity is uncompetitive, meaning this compound preferentially binds to the enzyme-substrate complex, which may contribute to its specificity [1].
  • Interpretation of the Data: The selectivity profile suggests that observed cellular phenotypes at lower concentrations are likely due to on-target Rpn11 inhibition. Effects on other JAMM proteases like BRCC36 and AMSH might occur at higher doses.
  • Positive Control for Specificity: The high selectivity over CSN5 is a key differentiator. If your experiment involves CSN5-related pathways, this compound's lack of effect can serve as a strong negative control [1] [2].
  • Recommended Best Practices:
    • Use the Lowest Effective Concentration: Begin with low micromolar concentrations (e.g., 1-10 µM) to minimize potential off-target effects on other JAMM proteases.
    • Employ a Zinc Rescue Experiment: To confirm that an observed effect is due to metalloenzyme inhibition, consider supplementing the medium with a cell-permeable zinc source (e.g., ZnCl₂). A reduction in the inhibitor's effect supports an on-target mechanism [1].
    • Include Complementary Tools: Validate key findings using genetic approaches (e.g., Rpn11 siRNA/shRNA) alongside pharmacological inhibition to ensure phenotype consistency.

Experimental Protocol: Assessing Rpn11 Inhibition in Cells

This protocol outlines a standard method to evaluate the on-target efficacy of this compound in a cellular model.

G Start Seed and Culture Cancer Cell Lines Step1 Treat with this compound (Recommended: 1-20 µM) Incubate (e.g., 4-24h) Start->Step1 Step2 Lyse Cells and Perform Immunoblotting Step1->Step2 Step3 Probe for Accumulation of: - Polyubiquitinated Proteins - Known Proteasome Substrates (e.g., p21, Cyclins) Step2->Step3 Step4 Assess Downstream Effects: - Unfolded Protein Response (UPR) markers - Cell Viability/Proliferation - Apoptosis markers Step3->Step4

Expected Outcomes: Successful Rpn11 inhibition should lead to the stabilization of polyubiquitinated proteins and specific proteasome substrates, induction of the unfolded protein response (UPR), and ultimately, anti-proliferative and pro-apoptotic effects in sensitive cells, including some bortezomib-resistant cancer cell lines [1] [3].

References

Understanding Capzimin and Potential Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin is a potent and selective inhibitor of the Rpn11 subunit (POH1/PSMD14) of the 19S proteasome regulatory particle [1]. It acts as a zinc chelator, binding directly to the catalytic Zn²⁺ ion in Rpn11's JAMM domain, which inhibits its deubiquitinase (DUB) activity and leads to the accumulation of polyubiquitinated proteins [1] [2].

The primary mechanisms that can lead to assay interference are:

  • Zinc Chelation: As a metal-chelating compound, this compound can potentially inhibit other metalloenzymes in your assay system, leading to off-target effects [1] [2].
  • Selectivity Limitations: While designed to be selective for Rpn11, its selectivity over other JAMM family proteases is relative and should be verified. The table below summarizes its published selectivity profile [1].
Target / Enzyme IC₅₀ or Selectivity Ratio Potential Interference & Notes
Rpn11 (POH1) IC₅₀ = 0.34 μM Primary target; chelates catalytic Zn²⁺ [1].
CSN5 ~80-fold selectivity vs. Rpn11 Lower risk, but monitor for CSN complex-related effects [1].
BRCC36 ~6.8-fold selectivity vs. Rpn11 Moderate risk in pathways involving BRCC36 complexes (e.g., BRISC, ARISC) [1].
AMSH ~13-fold selectivity vs. Rpn11 Moderate risk; involved in endosomal sorting [1].
Other Metalloenzymes (e.g., HDAC6, MMP2) >100-fold selectivity vs. Rpn11 Lower risk, but possible at high concentrations [1].

Troubleshooting Guide for Assay Interference

Follow this logical workflow to systematically identify and address the root cause of interference in your experiments. The process is summarized in the diagram below, with detailed steps following.

G Start Observed Assay Interference Q1 Is interference seen in a cell-free DUB activity assay? Start->Q1 Step1 Check Compound Specificity Step2 Validate Target Engagement Step3 Rule Out Off-Target Effects Step4 Confirm Assay Readout Q2 Does interference correlate with known Rpn11 substrate accumulation? Q1->Q2 Yes A1 Investigate direct off-target inhibition Q1->A1 No Q3 Does a reducing agent (e.g., DTT) abolish the effect? Q2->Q3 No A2 Interference likely from Rpn11 inhibition Q2->A2 Yes Q4 Is the assay system complex (e.g., cell-based)? Q3->Q4 No A3 Potential redox-related artifact or compound instability Q3->A3 Yes Q4->Step1 No A4 Investigate downstream cellular consequences Q4->A4 Yes

This compound Assay Interference Troubleshooting Workflow
Detailed Troubleshooting Steps
  • Check Compound Specificity

    • Action: Confirm that the observed phenotype is due to Rpn11 inhibition and not off-target effects.
    • Protocol: Use a genetic knockdown or knockout of Rpn11 in your model system. If the genetic perturbation recapitulates the effect of this compound, the interference is likely on-target. Alternatively, test another Rpn11 inhibitor (e.g., Thiolutin [3]) to see if it produces similar results.
  • Validate Target Engagement

    • Action: Directly confirm that this compound is inhibiting Rpn11 in your assay.
    • Protocol: Monitor the accumulation of well-characterized proteasome substrates (e.g., ubiquitinated proteins, specific proteins like Cyclin E) via western blotting [1]. An increase in polyubiquitinated proteins confirms target engagement.
  • Rule Out Off-Target Effects

    • Action: Determine if the interference is caused by inhibition of other metalloenzymes.
    • Protocol:
      • Counter-Ion Experiment: Titrate Zn²⁺ (e.g., using Zn(cyclen)2+) into your assay. If the inhibitory effect of this compound is reversed, it confirms a zinc-chelating mechanism but does not prove specificity for Rpn11 [1].
      • Selectivity Profiling: Test this compound against a panel of other JAMM proteases (like BRCC36, AMSH, CSN5) if recombinant enzymes are available [1] [2].
  • Confirm Assay Readout

    • Action: Ensure the assay itself is not producing a false signal.
    • Protocol:
      • Control for Fluorescence/Colorimetric Artifacts: this compound has a quinoline-8-thiol moiety which may auto-fluoresce or quench signals. Run a no-enzyme control with the compound and substrate to check for direct interaction [1] [4].
      • Check Compound Stability: this compound's thioester bond can be unstable under reducing conditions. Verify its stability in your assay buffer using LC-MS over the course of the experiment [1].

Experimental Protocols for Addressing Interference

Here are detailed methodologies for key experiments to diagnose and confirm this compound-related interference.

Protocol 1: Validating Rpn11 Target Engagement in Cells

This protocol assesses whether this compound is effectively inhibiting Rpn11 in a cellular context.

  • Workflow Diagram:

G Step1 Treat cells (e.g., HEK293, MM cell lines) with this compound (e.g., 1-10 µM) and DMSO vehicle control for 4-16 hours Step2 Lyse cells in RIPA buffer containing protease inhibitors and N-ethylmaleimide (NEM) Step1->Step2 Step3 Separate proteins by SDS-PAGE and transfer to PVDF membrane Step2->Step3 Step4 Perform Western Blot analysis: - Probe with anti-polyubiquitin (FK2) antibody - Re-probe with anti-β-Actin as loading control Step3->Step4 Step5 Interpretation: Increased polyubiquitin signal in this compound-treated vs. DMSO control confirms successful Rpn11 inhibition Step4->Step5

Target Engagement Validation Workflow
  • Key Notes:
    • Critical Controls: Always include a DMSO vehicle control and a positive control like Bortezomib (a 20S proteasome inhibitor) which should also cause ubiquitinated protein accumulation.
    • Buffer Additive: NEM is crucial to inhibit cellular deubiquitinases that remain active after lysis and could degrade the ubiquitin signal post-lysis.
    • Expected Result: Successful Rpn11 inhibition by this compound results in a characteristic smear of high-molecular-weight polyubiquitinated proteins on the western blot [1].
Protocol 2: Counter-Ion Experiment for Zinc Chelation

This cell-free experiment tests if this compound's effects are reversible by supplemental zinc, indicating a metal-chelating mechanism.

  • Procedure:
    • Set up a recombinant Rpn11 (or 26S proteasome) DUB activity assay using a fluorogenic ubiquitin-rhodamine (Ub-Rho) substrate [4].
    • Pre-incubate the enzyme with a fixed IC₅₀-IC₉₀ concentration of this compound.
    • Titrate in a zinc source (e.g., ZnCl₂ or Zn(cyclen)2+) at increasing concentrations (e.g., 1-100 µM).
    • Measure the recovery of DUB activity. A dose-dependent recovery of fluorescence indicates that zinc chelation is central to the inhibition [1].

Key Takeaways for Researchers

  • This compound is a zinc chelator with a core mechanism that inherently carries a risk of off-target effects on other metalloenzymes [1] [2].
  • Validation is critical. Never attribute a phenotypic result solely to Rpn11 inhibition without confirming target engagement and ruling out key off-target mechanisms.
  • Use a combination of pharmacological and genetic tools to build a compelling case that your observations are indeed due to Rpn11 inhibition.

References

Bortezomib Efficacy Data from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy findings for Bortezomib from various clinical contexts to serve as a reference point. Please note that these results are not from studies comparing Bortezomib with Capzimin.

Clinical Context/Regimen Patient Population Key Efficacy Outcomes Citation
Combination with Chemotherapy Plasmablastic Lymphoma (PBL) ↑ Objective Response Rate (ORR) & Progression-Free Survival (PFS) vs. traditional therapy; No significant difference in Overall Survival (OS). [1]
PVd vs. Vd Relapsed/Refractory Multiple Myeloma (RRMM) PVd prolonged median PFS vs. Vd; final OS analysis showed a non-significant trend favoring PVd. [2]
VTD Regimen Treatment-naïve Waldenström Macroglobulinemia (WM) Major Response Rate: 64.3%; Overall Response Rate: 78.6%; Median PFS: 13 months. [3]
MP vs. VMP Previously Untreated Multiple Myeloma (ineligible for transplant) VMP significantly improved Time-to-Progression (TTP) vs. MP (median 20.7 vs. 15.0 months). [4]

Bortezomib Mechanism of Action

Bortezomib is a proteasome inhibitor. The diagram below illustrates its pathway to inducing apoptosis in cancer cells like multiple myeloma.

G cluster_pathway Cellular Pathway Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome  Inhibits NFkB_Inactive NF-κB (Inactive) Bound to IκB Proteasome->NFkB_Inactive  Would Degrade IκB NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active  IκB Stabilized Apoptosis Apoptosis NFkB_Active->Apoptosis  Translocation Blocked Anti-apoptotic Gene Expression ↓

Bortezomib Proteasome Inhibition Pathway

The primary mechanism involves inhibiting the 26S proteasome, a cellular complex that degrades ubiquitinated proteins [5]. This inhibition stabilizes various proteins, including the inhibitor of NF-κB (IκB). With IκB stabilized, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus [5]. This prevents the expression of genes that promote cell survival and proliferation, ultimately leading to apoptosis in cancer cells [5] [4].

References

Experimental Data and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the key experimental findings and methods used to establish these mechanisms are critical.

Compound Key Experimental Findings Cited Experimental Protocols

| Capzimin | >5-fold selectivity for Rpn11 over related JAMM proteases (e.g., Csn5, BRCC36); >2-log less activity towards other metalloenzymes [1]. IC50 for Rpn11 is 0.34 µM; induces UPR, blocks proliferation of bortezomib-resistant cells [1]. | 1. Fluorescence Polarization Assay: Measures Rpn11 deubiquitinating activity using an Oregon Green-labeled Ub4-peptide substrate [1]. 2. Cell-Based Efficacy: Degradation of proteasome reporter protein UbG76V-GFP; cell proliferation assays in myeloma lines [1]. | | Carfilzomib | IC50 for proteasome β5 subunit is 5 nM; suppresses proteasome chymotrypsin-like activity in PBMCs by >80% at clinical doses [2] [3]. Irreversible binding leads to sustained inhibition; induces apoptosis via UPR and JNK activation [4] [5]. | 1. Proteasome Activity Assay: Uses fluorogenic substrates (e.g., Suc-LLVY-aminomethylcoumarin) to measure chymotrypsin-like activity inhibition [2] [3]. 2. Biomarker Analysis: Immunoblotting for polyubiquitinated protein accumulation and apoptosis markers (e.g., caspase cleavage) in treated cells [5]. |

Visualizing the Mechanisms of Action

The following diagram illustrates the distinct sites of action within the 26S proteasome and the subsequent cellular outcomes for each inhibitor.

G cluster_0 26S Proteasome cluster_1 This compound Action cluster_2 Carfilzomib Action 19S Regulatory Particle 19S Regulatory Particle 20S Core Particle 20S Core Particle 19S Regulatory Particle->20S Core Particle Substrate Translocation Rpn11 Rpn11 Blocked\nDeubiquitination Blocked Deubiquitination Rpn11->Blocked\nDeubiquitination Inhibits Polyubiquitinated\nSubstrate Polyubiquitinated Substrate Polyubiquitinated\nSubstrate->Rpn11 Binds Blocked Deubiquitination Blocked Deubiquitination Impaired Degradation Impaired Degradation Blocked Deubiquitination->Impaired Degradation Protein Aggregates &\nER Stress Protein Aggregates & ER Stress Impaired Degradation->Protein Aggregates &\nER Stress Beta5 Beta5 Blocked Proteolysis Blocked Proteolysis Beta5->Blocked Proteolysis Inhibits Translocated\nSubstrate Translocated Substrate Translocated\nSubstrate->Beta5 Degraded by Blocked Proteolysis->Protein Aggregates &\nER Stress Unfolded Protein\nResponse (UPR) Unfolded Protein Response (UPR) Protein Aggregates &\nER Stress->Unfolded Protein\nResponse (UPR) Apoptosis & Cell Death Apoptosis & Cell Death Unfolded Protein\nResponse (UPR)->Apoptosis & Cell Death

Research Implications and Future Directions

The mechanistic differences between this compound and carfilzomib have significant implications for cancer therapy and drug development:

  • Overcoming Resistance: As a first-in-class Rpn11 inhibitor, this compound offers a promising strategy to combat resistance to 20S-targeting drugs like carfilzomib and bortezomib, including resistance conferred by PSMB5 mutations [1] [6].
  • Alternative Targets: Research continues on other upstream targets in the ubiquitin-proteasome pathway (e.g., p97/VCP, E1 ubiquitin-activating enzyme) to address various resistance mechanisms [6] [7].
  • Therapeutic Potential: this compound's unique uncompetitive inhibition mechanism and selectivity profile make it a valuable chemical probe and a potential lead for developing a new class of anti-cancer therapeutics [1].

References

Capzimin JAMM protease inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin at a Glance

This compound is a potent and selective inhibitor of Rpn11 (also known as PSHMD14), a deubiquitinating enzyme (DUB) within the 19S regulatory particle of the 26S proteasome [1]. Its core mechanism involves chelating the catalytic Zn²⁺ ion in Rpn11's JAMM motif, thereby blocking substrate deubiquitination and proteasomal degradation [1] [2].

The table below summarizes its key biochemical profile from its discovery research:

Property Description / Value
Primary Target Rpn11 (POH1/PSMD14), a JAMM metalloprotease DUB [1]
Molecular Target Inhibits the 19S regulatory particle, not the 20S core particle [1]
Mechanism of Action Uncompetitive inhibitor that binds the catalytic Zn²⁺ ion in the enzyme-substrate complex [1]
Reported Potency (IC₅₀) 0.34 µM (for Rpn11) [1]
Key Selectivity Data ~80-fold selective for Rpn11 over Csn5; ~6-fold selective over BRCC36 [1]
Cellular & Therapeutic Evidence Stabilizes proteasome substrates, blocks cancer cell proliferation, overcomes bortezomib resistance in preclinical models [1]

Key Experimental Data and Protocols

The foundational data for this compound comes from a study that employed a multi-faceted approach to validate its activity and specificity [1].

  • Primary Biochemical Assay: A fluorescence polarization (FP) assay was used for high-throughput screening and IC₅₀ determination. The assay measures the cleavage of a tetra-ubiquitin (Ub4) chain fused to an Oregon Green (OG)-labeled peptide by the proteasome. Inhibition of Rpn11 prevents cleavage, maintaining a high FP signal [1].
  • Selectivity Profiling: this compound's selectivity over other JAMM proteases was determined using enzymatic assays against BRCC36, AMSH, and Csn5. Its specificity against other metalloenzymes like HDAC6, MMP2, and carbonic anhydrase was also confirmed [1].
  • Cellular Target Engagement: Researchers used proteomic analysis to show that this compound treatment stabilizes a subset of polyubiquitinated proteins, confirming on-target engagement of the proteasome in cells. It also induced an unfolded protein response and apoptosis [1].
  • Functional Efficacy: The anti-proliferative effect was demonstrated across multiple cancer cell lines. Crucially, this compound was shown to be effective in cells resistant to the 20S proteasome inhibitor bortezomib, highlighting its distinct mechanism [1].

Comparison with Other Proteasome-Targeting Strategies

This compound represents a distinct class of proteasome inhibitor. The following diagram contrasts its mechanism with other established strategies.

ProteasomeInhibition Proteasome 26S Proteasome USP14 USP14 (Cysteine DUB) Rpn11 Rpn11 (JAMM DUB) CP 20S Core Particle (Proteolytic Activity) Bortezomib Bortezomib Bortezomib->CP Inhibits This compound This compound This compound->Rpn11 Inhibits VLX1570 VLX1570 VLX1570->USP14 Inhibits

Mechanistic Comparison of Proteasome Inhibitors

This visual demonstrates that while drugs like Bortezomib target the proteolytic core, this compound acts upstream on the regulatory particle, offering a different mechanism to disrupt protein degradation.

Research Implications and Considerations

For researchers, the value of this compound lies in its unique profile:

  • Novel Mechanism: As a first-in-class Rpn11 inhibitor, it provides a tool to study proteasome biology and degradation-independent functions of ubiquitination that are inaccessible with 20S CP inhibitors [1] [3].
  • Therapeutic Potential: Its ability to overcome bortezomib resistance in preclinical models makes it a promising candidate for drug development, particularly in multiple myeloma and other cancers [1].
  • Selectivity Challenge: While more selective than the parent compound 8TQ, achieving absolute specificity among JAMM proteases remains a challenge. The selectivity of this compound is governed by interactions not just with the active site, but also with the distal ubiquitin-binding site and its heterodimeric binding partner Rpn8 [2].

References

Mechanism of Action and Structural Basis for Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Capzimin's activity stems from its ability to target the Rpn11 subunit within the 19S "lid" of the proteasome. The following diagram illustrates its mechanism and the context of its action.

G Ub_Substrate Ubiquitinated Protein Substrate Proteasome_19S 19S Regulatory Particle (Incl. Rpn11 DUB) Ub_Substrate->Proteasome_19S Recognition Proteasome_20S 20S Core Particle (Proteolytic Core) Proteasome_19S->Proteasome_20S Translocation Degraded Degraded Peptides Proteasome_20S->Degraded This compound This compound Inhibition This compound->Proteasome_19S Blocks DUB Activity

This compound is a derivative of quinoline-8-thiol (8TQ) and acts as a zinc chelator [1]. It binds directly to the catalytic zinc ion (Zn²⁺) in the JAMM motif of Rpn11's active site, which is essential for its deubiquitinase activity [1] [2] [3].

The high selectivity for Rpn11 over other JAMM proteases like CSN5 is not just due to the active site zinc interaction. Computational studies indicate that selective inhibitor binding is governed by residues in the distal ubiquitin binding site and requires consideration of the larger protein complexes Rpn11 is part of, primarily the Rpn8-Rpn11 heterodimer [2] [3]. The unique structural environment of Rpn11 within this heterodimer enables this compound to bind more effectively compared to other JAMM proteases [3].

Comparison with Other Therapeutic Strategies

The table below contextualizes this compound within the landscape of proteasome-targeting therapeutics.

Therapeutic Agent / Type Primary Target Key Characteristics

| This compound | Rpn11 (POH1/PSMD14) DUB in the 19S regulatory particle [4] [5] | • Novel mechanism: Inhibits deubiquitination, blocking substrate processing. • Shows activity in bortezomib-resistant cancer cells [4] [6]. | | Bortezomib, Carfilzomib | β5 subunit with chymotrypsin-like activity in the 20S core particle [4] [5] | • Clinically validated for multiple myeloma and lymphoma. • Limitations: Resistance development, toxicity [4] [1]. | | USP14 Inhibitors (e.g., IU1) | USP14, a proteasome-associated DUB [6] | • Opposite effect to Rpn11 inhibition: Can promote degradation of a subset of substrates by overriding a checkpoint [6]. |

Research Significance and Future Directions

This compound is recognized as a first-in-class inhibitor of Rpn11, offering a new path to target the proteasome for cancer therapy, particularly for patients who have relapsed or become resistant to existing drugs like bortezomib [4] [1] [5]. Its distinct mechanism of action and promising activity in preclinical models make it a valuable chemical tool for research and a potential lead compound for further drug development.

References

×

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

628.08435872 Da

Monoisotopic Mass

628.08435872 Da

Heavy Atom Count

42

Dates

Last modified: 07-22-2023

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